2-Methoxypropanenitrile
Description
The exact mass of the compound 2-Methoxypropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPQDYSOPQHZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955315 | |
| Record name | 2-Methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33695-59-9 | |
| Record name | 3-Methoxypropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033695599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxypropanenitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methoxypropanenitrile
Introduction
2-Methoxypropanenitrile, identified by its CAS number 33695-59-9, is a bifunctional organic molecule incorporating both a nitrile and an ether group.[1] Its structure, consisting of a methoxy group attached to the second carbon of a propane nitrile chain, makes it a chiral compound with potential applications as a building block in organic synthesis. This guide provides a detailed examination of its chemical properties, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, and an overview of its reactivity and safety considerations. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development who require a comprehensive understanding of this compound.
Chemical and Physical Properties
The fundamental properties of 2-methoxypropanenitrile are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.
| Property | Value | Reference |
| CAS Number | 33695-59-9 | [1] |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| Appearance | Liquid (presumed) | - |
| Boiling Point | 156.6 °C (at 760 mmHg) | [2] |
| Flash Point | 41 °C | [2] |
| IUPAC Name | 2-methoxypropanenitrile | [1] |
| SMILES | CC(C#N)OC | [1] |
| InChI Key | SFPQDYSOPQHZAQ-UHFFFAOYSA-N | [1] |
Synthesis of 2-Methoxypropanenitrile
The most logical and efficient route for the synthesis of 2-methoxypropanenitrile is the methylation of its corresponding alcohol precursor, 2-hydroxypropanenitrile (commonly known as lactonitrile). This transformation is a classic example of the Williamson ether synthesis, a reliable and widely used method for forming ethers.[2][3]
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:
-
Deprotonation: The hydroxyl group of 2-hydroxypropanenitrile, a secondary alcohol, is deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide. The choice of base is critical; strong bases such as sodium hydride (NaH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction forward.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, CH₃I). In a concerted step, the nucleophile forms a new C-O bond while the bond between the carbon and the leaving group (iodide) is broken.[3]
This SN2 pathway is favored by using a primary alkyl halide like methyl iodide, which minimizes steric hindrance and competing elimination reactions.[2]
Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis. Researchers should adapt it based on available laboratory equipment and safety protocols.
Materials:
-
2-Hydroxypropanenitrile (Lactonitrile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the THF. While stirring, slowly add a solution of 2-hydroxypropanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. Hydrogen gas will be evolved during this step.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxypropanenitrile.
Spectroscopic Characterization (Predictive Analysis)
As of the date of this guide, dedicated experimental spectra for 2-methoxypropanenitrile are not widely available in public repositories. The following data are predicted based on the known chemical structure and analysis of spectral data from analogous compounds such as 2-methoxypropane and other nitriles.[4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.5 - 1.6 | Doublet (d) | 3H | -CH(OCH₃)CH₃ | Coupled to the adjacent methine proton. |
| ~ 3.4 - 3.5 | Singlet (s) | 3H | -OCH₃ | No adjacent protons, appears as a sharp singlet. |
| ~ 3.8 - 4.0 | Quartet (q) | 1H | -CH (OCH₃)CH₃ | Coupled to the three protons of the adjacent methyl group. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 18 - 22 | -CH(OCH₃)C H₃ | Aliphatic methyl carbon. |
| ~ 55 - 60 | -OC H₃ | Methoxy carbon, deshielded by the oxygen atom. |
| ~ 65 - 70 | -C H(OCH₃)CH₃ | Methine carbon, significantly deshielded by both the oxygen and nitrile groups. |
| ~ 118 - 122 | -C ≡N | Nitrile carbon, characteristic chemical shift for this functional group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of strong absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2990 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 2260 - 2240 | C≡N Stretch | Nitrile |
| 1470 - 1365 | C-H Bend | Aliphatic |
| 1150 - 1085 | C-O-C Stretch | Ether |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-methoxypropanenitrile is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Rationale |
| 85 | [C₄H₇NO]⁺ | Molecular ion (M⁺). |
| 70 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl chain. |
| 54 | [M - OCH₃]⁺ | Loss of a methoxy radical via alpha-cleavage. |
| 59 | [CH₃O=CHCH₃]⁺ | Alpha-cleavage resulting in a stable, resonance-stabilized cation (Base Peak likely). |
| 43 | [CH₃CHCN]⁺ | Cleavage of the C-O bond. |
Reactivity and Stability
The chemical reactivity of 2-methoxypropanenitrile is primarily dictated by the nitrile functional group.
Hydrolysis of the Nitrile Group
Like most nitriles, 2-methoxypropanenitrile is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid or its corresponding salt.[7] The reaction is typically slow with water alone but is readily catalyzed by acid or base, especially with heating.
-
Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid (e.g., HCl, H₂SO₄) will produce 2-methoxypropanoic acid and an ammonium salt.
-
Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will yield the sodium salt of 2-methoxypropanoic acid and ammonia gas. The free carboxylic acid can then be obtained by acidifying the reaction mixture.
Sources
- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Williamson Synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Solubility of 2-Methoxypropanenitrile in Organic Solvents
Abstract
2-Methoxypropanenitrile (C₄H₇NO) is a bifunctional organic molecule featuring both a nitrile and an ether group. This unique structure imparts a moderate polarity and versatile reactivity, making it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility behavior in various organic solvents is critical for reaction design, process optimization, purification, and formulation development. This guide provides a thorough examination of the theoretical principles governing the solubility of 2-methoxypropanenitrile, a qualitative assessment of its expected solubility in common organic solvents, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution properties.
Introduction: The Molecular Profile of 2-Methoxypropanenitrile
2-Methoxypropanenitrile is a colorless liquid possessing a molecular weight of 85.10 g/mol .[1] Its structure, CH₃-CH(OCH₃)-C≡N, is key to its chemical behavior. The molecule contains:
-
A nitrile group (-C≡N) : This group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond, and the lone pair on the nitrogen can act as a hydrogen bond acceptor.[2]
-
An ether linkage (-O-) : The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.
-
An aliphatic backbone : The propane chain provides a degree of nonpolar character.
This combination of functional groups suggests that 2-methoxypropanenitrile is a polar aprotic molecule, a critical factor in predicting its solubility. While specific quantitative solubility data is not widely published, one chemical supplier notes its "favorable solubility in common organic solvents," a claim this guide will explore based on first principles and provide a methodology to verify.[3]
Table 1: Physicochemical Properties of 2-Methoxypropanenitrile
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| IUPAC Name | 2-methoxypropanenitrile | [1] |
| CAS Number | 33695-59-9 | [1] |
| Predicted XLogP3 | 0.3 | [1] |
Theoretical Framework: The Science of Dissolution
The solubility of a substance is governed by the fundamental thermodynamic principle that a solution will form if the overall Gibbs free energy of the system decreases upon mixing. This is practically interpreted through the adage, "like dissolves like." [4] This means that substances with similar intermolecular forces are likely to be miscible or soluble in one another. The key intermolecular forces at play for 2-methoxypropanenitrile are:
-
Dipole-Dipole Interactions : As a polar molecule, 2-methoxypropanenitrile will readily interact with other polar solvents (e.g., acetone, ethyl acetate, dichloromethane) through the alignment of their permanent dipoles.
-
Hydrogen Bonding : While it cannot donate a hydrogen bond, the nitrogen atom of the nitrile group and the oxygen of the ether group can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol).[2][5]
-
London Dispersion Forces : These weak, temporary forces exist in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).
Based on these principles, a qualitative solubility profile can be predicted.
Predicted Solubility Profile
In the absence of extensive empirical data, a scientifically sound prediction is an essential starting point for experimental design. 2-methoxypropanenitrile, being a small, polar organic molecule, is expected to be fully miscible with a wide range of common organic solvents, a property shared by its structural analog, acetonitrile (ethanenitrile), which is miscible with water and many organic solvents.[2][5]
Table 2: Predicted Solubility of 2-Methoxypropanenitrile in Common Organic Solvents
| Solvent | Solvent Type | Dominant Intermolecular Forces with Solute | Predicted Solubility | Rationale |
| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Miscible | Strong hydrogen bond acceptance by the nitrile and ether groups from the solvent's hydroxyl group. |
| Ethanol (C₂H₅OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Miscible | Similar to methanol, strong hydrogen bonding interactions are expected to dominate. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Dipole-Dipole | Miscible | Both solute and solvent are polar aprotic. Strong dipole-dipole interactions will promote mixing. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Dipole-Dipole | Miscible | The polarity of both molecules is similar, favoring high solubility through dipole-dipole forces. |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Dipole-Dipole | Highly Soluble / Miscible | Favorable dipole-dipole interactions are expected to lead to high solubility. |
| Toluene (C₆H₅CH₃) | Nonpolar | London Dispersion Forces | Soluble | The aliphatic part of the solute and the overall nonpolar nature of toluene allow for dispersion force interactions. |
| Hexane (C₆H₁₄) | Nonpolar | London Dispersion Forces | Sparingly Soluble / Immiscible | The high polarity of the nitrile group is a significant mismatch for the nonpolar hexane, likely leading to low solubility. |
Note: "Miscible" implies solubility in all proportions. These are predictions and must be confirmed by experimental validation as described in Section 4.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain definitive, quantitative solubility data, a robust experimental methodology is required. The isothermal "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a liquid in a liquid when they are not fully miscible, or a solid in a liquid.[6] This is followed by quantitative analysis of the saturated solution, for which Gas Chromatography (GC) is highly suitable for a volatile compound like 2-methoxypropanenitrile.[7]
Core Principle: Achieving Thermodynamic Equilibrium
The protocol's objective is to create a saturated solution where the rate of dissolution of the solute into the solvent equals the rate of its return from solution. This state, known as thermodynamic equilibrium, represents the maximum amount of solute that can be dissolved at a specific temperature and pressure. Agitation and sufficient incubation time are critical to ensure this state is truly reached.
Experimental Workflow
The following diagram outlines the logical flow for determining solubility.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
2-Methoxypropanenitrile (≥98% purity)
-
Organic solvents (analytical grade)
-
20 mL screw-cap vials with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or similar)
-
Thermostatically controlled water bath or shaker
-
Syringes for sampling
Part A: Preparation of GC Calibration Curve
-
Standard Preparation: Prepare a series of at least five standard solutions of 2-methoxypropanenitrile in the chosen solvent. For example, prepare standards at 1, 5, 10, 20, and 50 mg/mL. The causality here is to bracket the expected solubility range to ensure accurate interpolation.
-
GC Analysis: Inject a known volume (e.g., 1 µL) of each standard into the GC. Record the peak area corresponding to the 2-methoxypropanenitrile peak.
-
Curve Generation: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.
Part B: Solubility Determination (Shake-Flask Method)
-
Sample Preparation: In a 20 mL vial, add approximately 10 mL of the solvent. To this, add approximately 5 mL of 2-methoxypropanenitrile. This ensures an excess of the solute phase, which is a prerequisite for forming a saturated solution.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for 24 hours.
-
Phase Separation: After 24 hours, stop the agitation and leave the vial undisturbed in the same temperature-controlled bath for an additional 24 hours. This allows the two liquid phases (or any undissolved solute) to fully separate, preventing contamination of the sample.
-
Initial Sampling (t=24h): Carefully withdraw an aliquot (e.g., 100 µL) from the center of the solvent (supernatant) phase, avoiding any of the solute phase. Immediately dilute this aliquot with a known volume of fresh solvent (e.g., 1:100 dilution) to bring the concentration into the range of the calibration curve.
-
Validation Sampling (t=48h): After an additional 24 hours of settling (48 hours total), repeat the sampling and dilution process from the same vial.
-
GC Analysis: Analyze the diluted samples from both time points by GC using the same method established for the calibration curve.
Part C: Calculation and Validation
-
Concentration Calculation: Using the peak areas from the GC analysis and the equation from the calibration curve, calculate the concentration of 2-methoxypropanenitrile in the diluted samples.
-
Solubility Calculation: Account for the dilution factor to determine the concentration in the original, saturated solution. This value is the solubility, typically expressed in g/L or mol/L.
-
Equilibrium Validation: Compare the calculated solubility values from the t=24h and t=48h samples. If the values are within an acceptable margin of error (e.g., <5%), it confirms that thermodynamic equilibrium was reached. If not, the experiment must be repeated with a longer agitation time. This step is the self-validating core of the protocol.
Molecular Interactions and Their Impact
The solubility behavior is a direct consequence of the interactions at the molecular level. The following diagram illustrates the primary forces between 2-methoxypropanenitrile and different solvent classes.
Caption: Key intermolecular forces driving solubility.
Applications in Research and Drug Development
Understanding the solubility of 2-methoxypropanenitrile is not merely an academic exercise. It has direct, practical implications:
-
Reaction Medium Selection: Choosing a solvent in which all reactants are highly soluble can significantly increase reaction rates and yields.
-
Purification Processes: In crystallization, a solvent system must be chosen where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures. For liquid-liquid extractions, immiscibility or partial miscibility is required.
-
Formulation Science: In drug development, intermediates and final active pharmaceutical ingredients (APIs) must be dissolved for various formulation steps. Solubility data is fundamental to developing stable and effective drug products.[6]
Conclusion
While readily available quantitative data for the solubility of 2-methoxypropanenitrile is scarce, its molecular structure allows for strong, scientifically-backed predictions. It is expected to be miscible with polar protic and aprotic solvents and show decreasing solubility in less polar and nonpolar media. This guide provides the theoretical foundation for these predictions and, more importantly, a robust, self-validating experimental protocol for their quantitative determination using the shake-flask method coupled with gas chromatography. By applying this methodology, researchers and drug development professionals can generate the precise data needed to optimize synthetic routes, streamline purification, and accelerate formulation development.
References
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved February 2, 2026, from [Link]
- Ferreira, O., & Pinho, S. P. (2012). The Experimental Determination of Solubilities. In Solubility of Polysaccharides. IntechOpen.
- Gubbins, K. E., Carden, S. N., & Walker, R. D., Jr. (1965). Determination of Gas Solubilities in Liquids.
- Abdel-Halim, M., & Al-Deyab, S. S. (2011). The Experimental Determination of Solubilities. In Polymer Solutions. IntechOpen.
-
Clark, J. (2015). An introduction to nitriles. Chemguide. Retrieved February 2, 2026, from [Link]
-
LookChem. (n.d.). Cas no 33695-59-9 (2-methoxypropanenitrile). Retrieved February 2, 2026, from [Link]
- Ferreira, O., Macedo, E. A., & Pinho, S. P. (2016). Solubility of Phenolic Acids in Organic Solvents. In Phenolic Acids. IntechOpen.
- Llinàs, A., & Avdeef, A. (2008). Perspectives in solubility measurement and interpretation. Expert Opinion on Drug Discovery, 3(9), 1175-1191.
- Maczynski, A., & Skrzecz, A. (2006). Measurement of reliable solubility data for organic solids in organic solvents.
- National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences.
-
SIELC Technologies. (2018, May 16). 2-Methoxy ethyl acetate. Retrieved February 2, 2026, from [Link]
- Ferreira, O., & Pinho, S. P. (2012). Solubility of Drugs in Pharmaceutical Systems. In Drug Delivery. IntechOpen.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61032, Propanenitrile, 3-methoxy-. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2021, September 11). Solubility Lab. Retrieved February 2, 2026, from [Link]
-
University of Toronto. (n.d.). Solubility. Retrieved February 2, 2026, from [Link]
- Leroi, J. C., Masson, J. C., Renon, H., Fabries, J. F., & Sannier, H. (1977). Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. Analytical Chemistry, 49(2), 343-345.
-
Wikipedia. (n.d.). Arecoline. Retrieved February 2, 2026, from [Link]
- Hoogenboom, R., & Schubert, U. S. (2010). Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. Macromolecular Chemistry and Physics, 211(8), 857-864.
-
Surface Measurement Systems. (2017, April 7). Determination of Solubility Parameters using Inverse Gas Chromatography. Retrieved February 2, 2026, from [Link]
Sources
- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.chem960.com [m.chem960.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Comprehensive Safety & Handling Guide for 2-Methoxypropanenitrile in a Research Setting
Introduction: 2-Methoxypropanenitrile (CAS No: 33695-59-9, Molecular Formula: C₄H₇NO) is a nitrile-containing organic compound utilized in specialized laboratory applications.[1][2] While its utility is clear, the inherent chemical properties of this molecule present a multifaceted risk profile that demands a rigorous and informed approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the hazards associated with 2-Methoxypropanenitrile and the critical protocols required for its safe handling, storage, and disposal. The procedures outlined herein are designed as self-validating systems to ensure the highest level of safety in a research environment.
Section 1: The Hazard Profile: A Multifaceted Risk Analysis
A thorough understanding of the specific risks associated with 2-Methoxypropanenitrile is the foundation of its safe use. The compound presents a combination of physical (flammability) and significant health hazards that must be managed concurrently.
Flammability: Managing an Ignitable Liquid and Vapor
2-Methoxypropanenitrile is classified as a Flammable liquid and vapor (Category 3).[1] This classification indicates that it can be ignited under ambient laboratory conditions. The primary danger stems from its vapor, which is heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[3]
Causality of Flammability Protocols: The safe handling of flammable liquids is predicated on preventing the formation of an explosive mixture of vapor and air and eliminating all potential ignition sources.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to contain vapors and ensure adequate ventilation.[4][5] Electrical equipment, including stirring plates, vacuum pumps, and lighting, must be intrinsically safe or explosion-proof to prevent sparks.[3][4]
-
Administrative Controls: The quantity of 2-Methoxypropanenitrile at the workbench should be minimized to the amount required for the immediate procedure. All containers must be kept tightly closed when not in use.[4][5]
-
Ignition Source Elimination: Open flames, hot surfaces, and spark-producing equipment are strictly prohibited in areas where this chemical is handled or stored.[4][5] Precautionary measures against static discharge are mandatory; this includes grounding and bonding containers during transfers and using non-sparking tools.[4][6]
Toxicological Profile: Acute Harm via Multiple Exposure Routes
2-Methoxypropanenitrile is classified as acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4 for all three routes).[1] This triple threat necessitates a comprehensive barrier approach to prevent any form of contact.
Expert Insight - The Nitrile Functional Group: While classified as "harmful," it is critical for researchers to recognize that the nitrile (-C≡N) functional group can, under certain metabolic conditions or upon combustion, liberate cyanide. Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide, including anxiety, confusion, dizziness, and in severe cases, respiratory failure.[7] Therefore, this compound should be handled with the caution afforded to highly toxic materials.
Irritant Properties: Localized Tissue Damage
Beyond its systemic toxicity, 2-Methoxypropanenitrile is a significant irritant. It is classified as causing serious eye irritation (Category 2A), skin irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]
-
Eye Contact: Can cause redness, pain, and serious damage.[1]
-
Skin Contact: Prolonged contact will cause irritation, redness, and pain.[1][8] Crucially, the chemical's ability to be absorbed through the skin presents a dual risk: local irritation and systemic toxicity.[8]
-
Inhalation: Vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[1][8]
Caption: Core hazards of 2-Methoxypropanenitrile and their direct safety implications.
Section 2: The Hierarchy of Controls: A Proactive Safety Strategy
Effective safety management relies on implementing controls in a specific order of priority. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures.
Caption: The hierarchy of safety controls, prioritizing engineering solutions over PPE.
Engineering Controls: The Primary Line of Defense
These controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Primary Containment: All procedures, including weighing, transfers, and reactions, MUST be performed inside a properly functioning and certified chemical fume hood.
-
Ventilation: The fume hood must have a continuous and verifiable airflow to prevent the accumulation of flammable and toxic vapors.
Administrative Controls: Safe Work Practices
These are protocols and procedures that modify how work is done to enhance safety.
-
Standard Operating Procedure (SOP): A detailed, written SOP for any experiment involving 2-Methoxypropanenitrile is mandatory. This SOP must include specific safety steps, quantities, and emergency procedures.
-
Minimization: Only the smallest required quantity of the chemical should be drawn from the main stock bottle for an experiment.
-
Restricted Access: Designate specific areas within the lab for handling this chemical. Do not eat, drink, or smoke in these areas.[4]
Personal Protective Equipment (PPE): The Last Barrier
PPE does not eliminate the hazard but provides a final barrier. It must be selected carefully and used correctly.[9]
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is recommended. Nitriles offer good resistance to many chemicals, but it is crucial to check the manufacturer's data for breakthrough times. Gloves must be inspected before use and changed immediately if contamination is suspected.[9] |
| Eye Protection | Chemical safety goggles AND a full-face shield are required. Goggles protect against splashes and vapors, while the face shield provides an additional layer of protection for the entire face.[3][9] |
| Skin & Body | A flame-resistant laboratory coat must be worn and fully buttoned.[9] For larger-scale operations (>50 mL), a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory | A properly fitted respirator with appropriate cartridges for organic vapors and nitriles is required.[9] The specific type must be determined by an industrial hygienist based on a risk assessment of the planned procedure. |
Protocol: Glove Removal (Doffing) to Prevent Contamination
-
Grasp the outside of one glove at the wrist with the other gloved hand. Do not touch bare skin.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off over the first glove, containing both inside out.
-
Dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Section 3: Emergency Protocols: Planning for the Unexpected
Accidental Release (Spill) Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, remove all ignition sources and increase ventilation (only via the fume hood).[4][5]
-
Assess: Determine the size of the spill. For small spills (<100 mL) that are contained within a fume hood, trained personnel may proceed. For any spill outside a fume hood or larger spills, evacuate the lab and contact the institutional emergency response team.
-
Contain & Clean (Small spills only):
-
Don appropriate PPE (respirator, double gloves, goggles, face shield, lab coat).
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[3][5] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[3][4]
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[4]
First Aid: Immediate Response by Exposure Route
Medical attention is required for all exposures. These are immediate first-aid steps to be taken while awaiting emergency responders.
| Exposure Route | Immediate First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[8][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth).[8] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes while flushing the affected skin with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [4][11] Rinse the mouth thoroughly with water.[4][10] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention. |
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[4][5][7] Do not use a direct water jet, as it may spread the flammable liquid.
-
Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] The fire will produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][7]
Section 4: Storage & Waste Management
Safe Storage Protocols
-
Location: Store in a dedicated, well-ventilated flammable liquid storage cabinet.[4][5]
-
Conditions: Keep containers tightly closed in a dry, cool place, away from heat, sparks, and direct sunlight.[4][5][7]
-
Container Integrity: Ensure containers are in good condition and properly labeled.
| Incompatible Materials | Rationale for Segregation |
| Strong Oxidizing Agents | Can react violently, causing fire or explosion.[5][7] |
| Strong Acids | Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[7] |
| Strong Bases | Can cause decomposition.[5] |
Hazardous Waste Disposal
-
All waste containing 2-Methoxypropanenitrile, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal must be carried out through the institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of down the drain.[4]
Section 5: Data Summary & References
Physicochemical Data
| Property | Value | Source |
| CAS Number | 33695-59-9 | [1] |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
GHS Hazard Classification Summary
| Hazard Code | Hazard Statement | Class |
| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Cat. 4 |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Cat. 4 |
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |
| Source: PubChem[1] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved from [Link]
-
JT Baker (n.d.). 1-METHOXY-2-PROPANOL Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12578534, 2-Methoxy-2-methylpropanenitrile. Retrieved from [Link]
Sources
- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 2-Methoxypropanenitrile: A Versatile Intermediate in Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-methoxypropanenitrile, a significant chemical intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. The document elucidates the compound's nomenclature, including its various synonyms and registry numbers, and details its key physicochemical properties. A thorough discussion of its synthesis pathways is presented, underscored by mechanistic insights. Furthermore, this guide offers an expert analysis of the expected spectroscopic characteristics for structural confirmation and outlines its critical applications, particularly its role as a versatile building block in the synthesis of complex molecules. Safety protocols and handling procedures are also addressed to ensure its effective and safe utilization in a laboratory and industrial setting. This document is intended to be an essential resource for researchers, chemists, and professionals in drug discovery and development.
Introduction to 2-Methoxypropanenitrile
2-Methoxypropanenitrile is a valuable organic compound that integrates a nitrile and a methoxy functional group. This unique combination makes it a versatile intermediate in a wide array of chemical transformations.[1] Its utility is particularly pronounced in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the methoxy group can influence the molecule's reactivity and stability, offering opportunities for selective chemical modifications under controlled conditions. This guide aims to provide a detailed exploration of 2-methoxypropanenitrile, from its fundamental properties to its practical applications, to support and inform the scientific community.
Nomenclature and Identification
Accurate identification of chemical compounds is paramount in research and development. 2-Methoxypropanenitrile is known by several names and is cataloged in various chemical registries.
| Identifier Type | Value |
| IUPAC Name | 2-methoxypropanenitrile |
| CAS Number | 33695-59-9 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| InChI Key | SFPQDYSOPQHZAQ-UHFFFAOYSA-N |
| SMILES | CC(C#N)OC |
Common Synonyms and Alternative Names:
-
Propanenitrile, 2-methoxy-
-
Methoxypropionitrile (Note: This term can be ambiguous and may also refer to the isomer 3-methoxypropionitrile)
-
Propane, 2-methoxy[2]
It is crucial to distinguish 2-methoxypropanenitrile from its structural isomer, 3-methoxypropionitrile (CAS Number: 110-67-8), as their chemical and physical properties differ significantly.[3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its effective application in experimental design and process development.
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| Boiling Point | 156.6 °C at 760 mmHg | [4] |
| Flash Point | 41 °C | [4] |
| Purity | ≥98% (typical commercial grade) | [2] |
| Storage Temperature | 4 °C | [2][4] |
Synthesis of 2-Methoxypropanenitrile: A Mechanistic Perspective
The synthesis of 2-methoxypropanenitrile can be achieved through several routes. A common and illustrative method involves the reaction of a suitable precursor with a methoxy source. The following represents a generalized, yet mechanistically sound, protocol for its preparation.
Diagram of a Potential Synthesis Pathway
Caption: A plausible synthetic route to 2-methoxypropanenitrile via a cyanohydrin intermediate.
Detailed Experimental Protocol (Representative)
This protocol is based on established chemical principles for the synthesis of α-alkoxy nitriles.
Objective: To synthesize 2-methoxypropanenitrile from lactonitrile.
Materials:
-
Lactonitrile (2-hydroxypropanenitrile)
-
Methanol, anhydrous
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Sodium bicarbonate solution, saturated
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lactonitrile in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the solution. The causality here is that the acid protonates the hydroxyl group of the lactonitrile, making it a good leaving group (water) and facilitating nucleophilic attack by methanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layer is then washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxypropanenitrile.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as GC, NMR, and IR spectroscopy.
Spectroscopic Characterization
The structural elucidation of 2-methoxypropanenitrile is definitively achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A doublet for the three protons of the methyl group adjacent to the chiral center.
-
A quartet for the single proton at the chiral center, split by the adjacent methyl group protons.
-
A singlet for the three protons of the methoxy group.
-
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon environments:[5]
-
A signal for the methyl carbon.
-
A signal for the methoxy carbon.
-
A signal for the methine carbon at the chiral center.
-
A signal for the nitrile carbon, which will be the most downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key absorption bands are expected at:
-
~2245 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretching vibration.[6]
-
~2830-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.
-
~1100 cm⁻¹: A strong C-O stretching vibration characteristic of the ether linkage.
Applications in Research and Drug Development
2-Methoxypropanenitrile is a valuable building block in organic synthesis, primarily due to the reactivity of its nitrile group, which can be converted into various other functional groups such as amines, carboxylic acids, and amides.
A significant application of a close precursor, 2-methoxypropene, is in the synthesis of the macrolide antibiotic Clarithromycin.[7] 2-Methoxypropene serves as a protecting group for hydroxyl functions during the complex synthesis of this drug.[7] While not a direct application of 2-methoxypropanenitrile, this highlights the importance of the methoxypropyl moiety in pharmaceutical synthesis.
The nitrile group in 2-methoxypropanenitrile can participate in various C-C bond-forming reactions, making it a useful synthon for introducing a cyano-methyl-methoxy fragment into a larger molecule, a structural motif that may be of interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-methoxypropanenitrile.
-
GHS Hazard Statements: It is classified as a flammable liquid and vapor. It is also harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[4]
Conclusion
2-Methoxypropanenitrile is a chemical intermediate of considerable utility, bridging basic chemical synthesis with advanced applications in pharmaceutical and agrochemical research. Its unique bifunctionality, coupled with its straightforward synthesis and well-defined properties, ensures its continued relevance as a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, characterization, and applications, grounded in authoritative scientific principles, to aid researchers in its effective and safe utilization.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Methoxy-2-methylpropanenitrile: Discovery, Synthesis, and Characterization.
-
What is the synthesis of 2-Methoxypropene and its importance in pharmaceutical synthesis? (n.d.). Chemsingo. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methoxypropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypropanenitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-methoxy-. PubChem Compound Database. Retrieved from [Link]
-
Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propenenitrile. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2-Methoxypropanenitrile [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxypropanenitrile | 33695-59-9 [sigmaaldrich.com]
- 5. chemconnections.org [chemconnections.org]
- 6. 2-Propenenitrile [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Strategic Sourcing and Utilization of 2-Methoxypropanenitrile
Executive Summary
2-Methoxypropanenitrile (CAS 33695-59-9) is a critical
Critical Alert: Researchers frequently confuse this compound with its achiral isomer, 3-methoxypropanenitrile (CAS 110-67-8). This guide focuses exclusively on the 2-isomer (
Part 1: Chemical Identity & Specifications[1][2][3]
Before initiating procurement, verify the chemical identity to prevent isomer confusion. The 2-isomer is characterized by the methoxy group attached to the same carbon as the nitrile group (
Technical Specifications Table
| Parameter | Specification | Notes |
| IUPAC Name | 2-Methoxypropanenitrile | Also: 2-Methoxypropionitrile |
| CAS Number | 33695-59-9 | DO NOT USE 110-67-8 (3-isomer) |
| Structure | Chiral center at C2 | |
| Molecular Weight | 85.10 g/mol | |
| Appearance | Colorless liquid | Pungent, ethereal odor |
| Boiling Point | ~120-124 °C | Lower than 3-isomer (164 °C) |
| Key Impurity | Lactonitrile (Hydrolysis product) | Check via GC-MS or IR ( |
Part 2: Strategic Sourcing & Supplier Landscape
The commercial supply of 2-Methoxypropanenitrile is tiered. It is not a bulk commodity chemical; it is a fine chemical building block.
Supplier Tiers
-
Tier 1 (Global Distributors): High reliability, standardized CoA, higher cost.
-
Examples: Sigma-Aldrich (Merck), TCI Chemicals.
-
Use Case: GMP synthesis, late-stage optimization.
-
-
Tier 2 (Specialty Vendors): Good for gram-to-kilogram scale, variable lead times.
-
Examples: ChemScene, Enamine (Building Blocks), Fluorochem.
-
Use Case: Discovery chemistry, library synthesis.
-
-
Tier 3 (Custom Synthesis): Required for enantiopure (R) or (S) forms.
-
Note: Most commercial stock is racemic . If you require a specific enantiomer, you must contract a CRO or perform a chiral resolution.
-
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Strategic sourcing decision tree to ensure correct isomer and stereochemistry selection.
Part 3: Synthesis & Quality Control (The "Make" Option)
If commercial stock is unavailable or lead times are prohibitive, 2-Methoxypropanenitrile can be synthesized in-house.
Expert Insight: Avoid the reaction of 2-chloropropanenitrile with sodium methoxide. While theoretically sound, this pathway suffers from significant elimination side-reactions yielding acrylonitrile, which polymerizes and lowers yield.
Recommended Protocol: Acetal Cyanation
The most robust laboratory method involves the cyanation of acetaldehyde dimethyl acetal. This method avoids handling gaseous HCN and minimizes elimination byproducts.
Reaction:
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagents:
-
Acetaldehyde dimethyl acetal (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv) - Handle with extreme caution (cyanide source).
-
Boron trifluoride diethyl etherate (
) (0.1 equiv, catalyst) -
Solvent: Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve acetal in DCM under
atmosphere. Cool to 0 °C. -
Add TMSCN dropwise via syringe.
-
Add
dropwise. The reaction is exothermic; maintain temp < 5 °C. -
Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench carefully with saturated
solution. -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over
.
-
-
Purification: Fractional distillation. (Target BP: ~120 °C).
Quality Control (Self-Validating System)
Before releasing the batch for biological or synthetic use, validate using these checkpoints:
| Method | Expected Result | Failure Mode Indicator |
| 1H NMR ( | Doublet at ~1.5 ppm ( | Multiplets in alkene region (5.0-6.5 ppm) indicate elimination to acrylonitrile. |
| IR Spectroscopy | Sharp peak at ~2240 | Broad peak at 3400 |
| GC-MS | Molecular ion peak [M]+ at 85 m/z. | Peak at 53 m/z indicates acrylonitrile impurity. |
Part 4: Handling & Safety (E-E-A-T)
Nitriles are precursors to cyanide. Metabolic processing or accidental hydrolysis releases HCN.
Safety Protocol
-
Engineering Controls: All handling must occur inside a certified fume hood.
-
PPE: Nitrile gloves are insufficient for prolonged contact with nitriles (permeable). Use Silver Shield/4H laminate gloves or double-glove with frequent changes.
-
Spill Management: Do not wipe with paper towels. Cover with a specialized cyanide-neutralizing spill kit (often containing hypochlorite) or treat with 10% bleach solution to oxidize the cyanide moiety before cleanup.
Emergency Workflow (DOT Visualization)
Figure 2: Immediate response protocol for 2-Methoxypropanenitrile exposure.
References
-
PubChem. (n.d.).[1] 2-Methoxypropanenitrile Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
- Utsunomiya, M., & Soda, S. (2003).
- Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(1), 1-26. (Context on nitrile stability and metabolism).
Sources
Methodological & Application
Application Note: High-Purity Distillation Protocol for 2-Methoxypropanenitrile
Topic: Step-by-step guide to 2-Methoxypropanenitrile purification by distillation Content Type: Application Note / Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Abstract & Chemical Identity
2-Methoxypropanenitrile (CAS: 33695-59-9), also known as
This guide details a fractional distillation protocol designed to isolate 2-methoxypropanenitrile from common synthesis impurities (methanol, acetaldehyde dimethyl acetal, and water) while mitigating the risks of thermal degradation and hydrolysis.[1]
Chemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-Methoxypropanenitrile | Distinct from 3-Methoxypropanenitrile (CAS 110-67-8) |
| CAS Number | 33695-59-9 | |
| Molecular Formula | C | MW: 85.10 g/mol |
| Boiling Point (atm) | 156.6°C | At 760 mmHg [1] |
| Flash Point | ~41°C | Flammable Liquid |
| Density | 0.893 g/mL | At 25°C |
| Key Impurities | Methanol, Water, Acetaldehyde | Common from acetal/cyanide synthesis routes |
Pre-Distillation Characterization & Logic
The Impurity Landscape
Purification logic must address the specific contaminants derived from the synthesis route (often involving acetaldehyde dimethyl acetal and trimethylsilyl cyanide or methanol/HCN addition).
-
Methanol (BP 64.7°C): Often used as a solvent or reactant. Must be removed first to prevent azeotrope formation.
-
Water (BP 100°C): Critical Threat. At distillation temperatures, water promotes the hydrolysis of the nitrile group to an amide (2-methoxypropanamide), reducing yield and purity.[1]
-
Acetaldehyde Dimethyl Acetal (BP 64°C): A common unreacted starting material with a boiling point close to methanol.
Experimental Causality: Why Vacuum Distillation?
While 2-methoxypropanenitrile boils at ~156°C at atmospheric pressure, heating nitriles to this temperature for extended periods increases the risk of:
-
Thermal Polymerization: Discoloration and tar formation.
-
Racemization: If the target is a specific enantiomer, high heat can promote racemization at the
-carbon. -
Decomposition: Potential release of HCN traces if moisture is present.
Recommendation: Perform distillation under reduced pressure (vacuum) to lower the boiling point to a safer window (60–80°C).
Step-by-Step Purification Protocol
Phase 1: Pre-Treatment (Drying)
Objective: Remove water to <500 ppm to prevent hydrolysis during heating.
-
Assessment: Analyze crude mixture via Karl Fischer titration. If water >1.0%, perform a preliminary phase separation or drying step.
-
Drying Agent: Add anhydrous Magnesium Sulfate (MgSO
) or activated 3Å Molecular Sieves to the crude liquid.-
Dosage: 5-10% w/w depending on water content.[1]
-
Duration: Stir for 2 hours at room temperature under Nitrogen.
-
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3) or a pad of Celite under a nitrogen blanket to remove the desiccant.
Phase 2: Apparatus Setup
Objective: Establish a high-efficiency fractionation system.
-
Flask: Round-bottom flask (max 60% fill volume) with a magnetic stir bar.
-
Column: Vigreux column (minimum 20cm) or a packed column (Raschig rings) for difficult separations (e.g., if acetal impurities are high).
-
Condenser: Liebig or Dimroth condenser cooled to 5°C.
-
Vacuum System: Rotary vane pump or diaphragm pump capable of stable 10–30 mmHg, equipped with a manometer and cold trap (liquid N
or dry ice/acetone). -
Atmosphere: The system must be flushed with Nitrogen prior to applying vacuum.
Phase 3: Fractional Distillation Procedure
Vacuum Target: 20 mmHg (estimated BP of product: ~65–70°C).
| Step | Action | Observation/Criteria | Logic |
| 1. Degassing | Apply vacuum gradually while stirring. | Bubbling ensues (solvent removal). | Removes dissolved gases that cause bumping. |
| 2. Heating | Begin heating oil bath to ~50°C. | Reflux begins. | Gentle ramp prevents thermal shock. |
| 3. Fore-run | Collect fraction at Head Temp < 40°C (20 mmHg).[1] | Clear liquid (Methanol/Acetals). | Removes low-boiling solvents.[1] Discard or recycle. |
| 4. Transition | Increase bath temp. Head temp rises rapidly. | Vapor temp stabilizes. | Intermediate fraction containing mixed components. |
| 5. Main Fraction | Collect at Head Temp 65–70°C (at 20 mmHg). | Product. Clear, colorless liquid.[1][2] | 2-Methoxypropanenitrile. Monitor refractive index if possible.[1] |
| 6. Termination | Stop when vapor temp drops or pot residue darkens. | Residue is viscous. | Do not distill to dryness (peroxide/polymerization risk). |
Note: Boiling points are pressure-dependent.[1] Use a nomograph to adjust targets based on your specific vacuum pump performance.
Visualization: Purification Workflow
Caption: Workflow for the isolation of 2-Methoxypropanenitrile highlighting the critical drying step to prevent hydrolytic degradation.
Quality Control & Troubleshooting
Self-Validating Purity Checks
After collecting the main fraction, validate purity using the following methods:
-
Refractive Index: Measure
. Literature values suggest approx 1.38–1.39 (compare to standard). Significant deviation indicates water or methanol contamination. -
GC-FID/MS: Look for the parent ion (MW 85). Check for the absence of the M-31 peak (loss of methoxy) which is characteristic, but ensure no peak at MW 32 (Methanol) or MW 44 (Acetaldehyde).[1]
-
1H-NMR (CDCl
):
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Head Temp Fluctuates | Pressure instability or bumping.[1] | Check vacuum seals; use a larger stir bar or capillary bleed. |
| Product is Yellow | Thermal decomposition or polymerization. | Reduce bath temperature; ensure vacuum is sufficient (<20 mmHg). |
| Ammonia Odor | Nitrile hydrolysis. | CRITICAL: Stop distillation. The feed was wet. Re-dry crude before proceeding. |
| Low Yield | Azeotrope formation.[4] | If MeOH is present, it may drag product over. Ensure rigorous fore-run removal.[1] |
Safety & Hazards (HSE)
-
Cyanide Hazard: While 2-methoxypropanenitrile is an ether-nitrile, thermal decomposition can theoretically release Hydrogen Cyanide (HCN).[1] Always vent the vacuum pump exhaust into a fume hood. Keep a cyanide antidote kit available.
-
Flammability: The flash point is low (~41°C). Ground all glassware to prevent static discharge.[5]
-
Peroxides: As an ether derivative, long-term storage can form peroxides.[1] Test with starch-iodide paper before distilling old samples.[1]
References
-
PubChem.[6][7][8] (n.d.). Compound Summary: 2-Methoxypropanenitrile (CID 141829).[1] National Library of Medicine. Retrieved February 2, 2026, from [Link][1]
-
Lide, D. R. (Ed.).[2][5][9] (2005).[6][7] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[4] (General reference for nitrile/ether physical constants and azeotropic data).
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. fishersci.com [fishersci.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
Reaction of 2-Methoxypropanenitrile with Grignard reagents
Application Note: High-Fidelity Synthesis of -Methoxy Ketones via Grignard Addition to 2-Methoxypropanenitrile
Executive Summary
The reaction of 2-methoxypropanenitrile (also known as
Unlike standard nitrile additions, this substrate presents a unique chelating architecture —the
Scientific Foundation & Mechanistic Insight
The Chelation-Controlled Addition
The reaction does not proceed through a simple nucleophilic attack. The presence of the oxygen atom at the
Key Mechanistic Features:
-
Mono-Addition: The Grignard reagent adds once to the nitrile carbon to form an imine magnesium salt. The negative charge on the nitrogen (and the rigidity of the chelate) prevents a second nucleophilic attack.
-
Imine Hydrolysis: The intermediate salt is stable until acidic hydrolysis, which converts the magnesium imine first to the free imine, and subsequently to the ketone.
Interactive Pathway Diagram
The following diagram illustrates the chelation-stabilized mechanism and the critical hydrolysis pathway.
Caption: Mechanistic pathway showing the formation of the stable 5-membered chelate ring, which directs mono-addition and prevents side reactions.
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Methoxypropanenitrile (Purity >98%, anhydrous).
-
Grignard Reagent: 1.0 M to 3.0 M solution in THF or Et₂O (Freshly titrated).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Quench: 3M HCl or saturated NH₄Cl solution.
-
Equipment: Flame-dried 3-neck round bottom flask, N₂/Ar manifold, addition funnel, reflux condenser.
Step-by-Step Procedure
Phase 1: Preparation (Inert Atmosphere)
-
Setup: Assemble a flame-dried 3-neck flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a positive pressure of Nitrogen or Argon.
-
Charging: Add 1.2 equivalents of the Grignard reagent (R-MgX) to the flask.
-
Expert Tip: A slight excess (1.2 eq) ensures complete consumption of the nitrile, as the chelation complex can slightly retard reactivity.
-
-
Temperature Control: Cool the Grignard solution to 0°C using an ice bath. While nitriles generally require heat, the initial coordination is exothermic.
Phase 2: Controlled Addition
-
Dilution: Dilute 2-Methoxypropanenitrile in anhydrous THF (1:1 v/v) to prevent localized hotspots.
-
Addition: Add the nitrile solution dropwise to the Grignard reagent over 30–45 minutes.
-
Observation: A color change (often to yellow or cloudy white) indicates the formation of the magnesium ketimine salt.
-
-
Reaction Drive: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (60–65°C) for 2–4 hours.
-
Why Reflux? Nitriles are less electrophilic than aldehydes. Thermal energy is required to drive the nucleophilic attack to completion.
-
Phase 3: Hydrolysis (The Critical Step)
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quench: Slowly add 3M HCl dropwise.
-
Caution: This step is highly exothermic. The initial addition destroys excess Grignard (releasing alkane gas). Continue adding acid until the pH is < 2.
-
-
Imine Hydrolysis: Stir the acidic biphasic mixture vigorously at room temperature for 1–2 hours.
Phase 4: Isolation
-
Extraction: Separate the layers. Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.
-
Wash: Wash combined organics with sat. NaHCO₃ (to neutralize) and Brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Data Presentation & Yield Optimization
Solvent Effects on Yield
The choice of solvent significantly impacts the stability of the chelate and the reaction rate.
| Solvent System | Reaction Temp | Typical Yield | Notes |
| Diethyl Ether (Et₂O) | 35°C (Reflux) | 65-75% | Good for small alkyl Grignards; product isolation is easy. |
| THF | 66°C (Reflux) | 85-92% | Higher boiling point drives reaction; better solvation of the chelate. |
| Toluene/Ether (Mix) | 110°C | 60-70% | Higher temp risks polymerization of the substrate. Use only for sterically hindered Grignards. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Insufficient reaction time or temperature. | Increase reflux time to 6+ hours. Ensure Grignard is active (titrate). |
| Product contains Amine | Incomplete Hydrolysis. | Increase stirring time with 3M HCl (up to 4 hours) or warm the acidic mixture to 40°C. |
| Complex Mixture / Tars | Polymerization of Nitrile. | Add Nitrile slower at 0°C. Ensure strict anhydrous conditions. |
Workflow Visualization
Caption: Operational workflow for the synthesis of α-methoxy ketones, highlighting the critical hydrolysis step.
References
-
Kharasch, M. S.; Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard additions to nitriles).
-
Master Organic Chemistry. (2023). Addition of Grignard Reagents to Nitriles to Give Ketones. Link
-
Chemistry Steps. (2025). Nitriles to Ketones and Aldehydes: Mechanisms and Reagents. Link
-
BenchChem. (2025).[4] Technical Guide: Synthesis and Properties of 2-Methoxypropanenitrile. Link
-
Organic Chemistry Portal. (2023). Grignard Reaction: Mechanism and Application. Link
Application Note: High-Fidelity Reduction of 2-Methoxypropanenitrile to Primary Amines for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemical reduction of 2-methoxypropanenitrile to the corresponding primary amine, 1-methoxypropan-2-amine. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We present two robust protocols utilizing distinct reductive chemistries: a powerful metal hydride-based reduction and a highly efficient catalytic hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis are provided to ensure reproducibility and aid in methodological selection for specific research and development objectives.
Introduction and Strategic Importance
The conversion of nitriles to primary amines is a cornerstone of synthetic organic chemistry. The target molecule, 1-methoxypropan-2-amine, is a valuable chiral building block whose stereoisomers are integral to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The successful and high-yielding synthesis of this amine from its nitrile precursor, 2-methoxypropanenitrile (CAS 33695-59-9)[2][3], is therefore of significant interest.
This guide explores two field-proven methodologies for this reduction. The selection of an appropriate method is dictated by factors such as available equipment, substrate tolerance to reaction conditions, desired scale, and economic considerations. We will delve into:
-
Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄), a potent and versatile reducing agent.
-
Method B: Catalytic hydrogenation using Raney® Nickel, an industrially preferred method known for its efficiency and cost-effectiveness.[4]
Caption: Overview of synthetic routes from nitrile to amine.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5][6] Its high reactivity necessitates careful handling and the use of anhydrous solvents.
Principle and Mechanistic Insight
The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group.[7][8] The reaction involves two successive hydride transfers. The first addition forms an intermediate imine anion, which is then rapidly reduced by a second hydride equivalent to a dianion species.[8] A subsequent aqueous or acidic workup is essential to quench the excess reagent and protonate the dianion to yield the final primary amine.[9][10]
Caption: Mechanism of LiAlH₄ reduction of a nitrile.
Experimental Protocol
Safety First: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
Materials & Reagents:
-
2-Methoxypropanenitrile (98% purity)
-
Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Reagent Loading: To the flask, add 50 mL of a 1.0 M solution of LiAlH₄ in THF (50 mmol, 1.5 eq.). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2.84 g of 2-methoxypropanenitrile (33.3 mmol, 1.0 eq.) in 20 mL of anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
1.9 mL of water (to quench excess LiAlH₄)
-
1.9 mL of 10% NaOH solution (to form granular salts)
-
5.7 mL of water (to complete the precipitation)
-
This quenching procedure is based on using X mL of H₂O, X mL of 10% NaOH, and 3X mL of H₂O for every X g of LiAlH₄ used.
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate or THF (3 x 20 mL).[11]
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude amine can be purified by fractional distillation if necessary.
Method B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a highly effective method for nitrile reduction, particularly on an industrial scale.[4][12] It offers a safer and more environmentally friendly alternative to metal hydrides. This protocol uses Raney® Nickel as the catalyst in combination with potassium borohydride (KBH₄) as a convenient hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[13][14]
Principle and Strategic Considerations
This method involves the in-situ generation of hydrogen or the activation of a hydride source by Raney® Ni. The porous nickel catalyst provides a high surface area for the adsorption of both the nitrile and the hydrogen source. The carbon-nitrogen triple bond is sequentially hydrogenated on the catalyst surface, first to an imine intermediate and then to the primary amine.[4] A key advantage is the high selectivity for the primary amine, as the addition of ammonia or performing the reaction in an alcoholic solvent can suppress the formation of secondary and tertiary amine byproducts.[5]
Caption: Workflow for catalytic hydrogenation on Raney® Ni.
Experimental Protocol
Safety First: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Hydrogen gas will be evolved during the reaction; ensure adequate ventilation and work in a fume hood away from ignition sources.
Materials & Reagents:
-
2-Methoxypropanenitrile (98% purity)
-
Raney® Nickel (50% slurry in water)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Catalyst Preparation: In a 250 mL round-bottom flask, weigh ~2.5 g of Raney® Nickel slurry. Carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 15 mL), decanting the solvent each time. This exchange is crucial to remove water.
-
Reaction Setup: To the flask containing the washed Raney® Ni, add 50 mL of anhydrous ethanol.[14]
-
Reagent Addition: While stirring, add 4.4 g of potassium borohydride (81.8 mmol, ~2.5 eq.). Then, add 2.84 g of 2-methoxypropanenitrile (33.3 mmol, 1.0 eq.).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature around 25-30 °C. The reaction is typically complete within 1-2 hours.[14] Monitor progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not allow the filter cake to dry out. Quench the catalyst on the filter paper with copious amounts of water.
-
Isolation: Concentrate the ethanolic filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the amine. Further purification can be achieved by distillation.
Comparative Analysis and Data Summary
| Parameter | Method A: LiAlH₄ Reduction | Method B: Raney® Ni / KBH₄ |
| Principle | Stoichiometric nucleophilic hydride addition | Catalytic hydrogenation |
| Reagent Safety | Pyrophoric, reacts violently with water | Raney® Ni is pyrophoric when dry |
| Solvent | Anhydrous ether (e.g., THF) | Protic solvent (e.g., Ethanol) |
| Temperature | 0 °C to room temperature | Room temperature |
| Pressure | Atmospheric | Atmospheric |
| Work-up | Careful quenching required | Simple filtration |
| Selectivity | High, but reduces many other groups | Good, can be more chemoselective |
| Scalability | Challenging due to safety and cost[11] | Excellent, industrially preferred |
| Typical Yield | Good to Excellent | Good to Excellent[13] |
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved from [Link]
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved from [Link]
-
Patsnap. (2021, October 29). Synthesis process of methoxypropylamine. Retrieved from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Arkivoc. (2007). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Electrochemical Characterization of 2-Methoxypropanenitrile-Based Electrolytes
Introduction: The Role of Nitrile Solvents in Advancing Electrolyte Performance
The pursuit of higher energy density and safer battery technologies has led to intensive research into novel electrolyte formulations. Nitrile-based solvents are a promising class of materials due to their high oxidative stability, low volatility, and often non-flammable nature, making them suitable for high-voltage lithium-ion and sodium-ion batteries.[1][2] This document provides a comprehensive guide to the electrochemical characterization of electrolytes based on 2-Methoxypropanenitrile (2-MPN). While direct literature on 2-MPN is emerging, the principles and protocols outlined here are derived from extensive research on analogous nitrile solvents, such as 3-methoxypropionitrile and other dinitriles.[3][4] These methodologies will enable researchers to systematically evaluate the performance of 2-MPN-based electrolytes and understand the structure-property relationships that govern their electrochemical behavior.
The core of electrolyte performance lies in its ability to efficiently transport ions between the anode and cathode while maintaining stability at the electrode interfaces.[5][6] The unique molecular structure of 2-Methoxypropanenitrile, featuring both a nitrile group for ion solvation and an ether group, suggests a potentially favorable combination of properties. This guide will walk through the essential techniques to quantify these properties, including ionic conductivity, electrochemical stability window, and interfacial stability, providing the foundational knowledge for developing next-generation energy storage systems.
I. Foundational Electrochemical Properties and Rationale for Characterization
A thorough understanding of an electrolyte's fundamental properties is crucial before its application in a full cell. The following sections detail the key parameters and the rationale behind their measurement.
Ionic Conductivity: The Highway for Ion Transport
The ionic conductivity of an electrolyte dictates how easily ions can move through the solvent, which is a critical factor for the rate capability of a battery. High ionic conductivity minimizes ohmic losses and enables efficient charging and discharging, especially at high current densities.[3] The conductivity is influenced by the dielectric constant of the solvent, viscosity, the type and concentration of the salt, and the temperature.[7][8] For 2-MPN based electrolytes, the interplay between the polar nitrile group and the flexible ether chain is expected to influence the solvation of lithium or sodium ions and, consequently, the overall ionic conductivity.
Electrochemical Stability Window (ESW): Defining the Operational Voltage
The ESW represents the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[9] A wide ESW is essential for high-voltage battery chemistries, as it prevents parasitic reactions that can consume the electrolyte, degrade the electrodes, and lead to capacity fade and safety hazards.[2] The anodic stability is often limited by the oxidation of the solvent, while the cathodic stability is related to the reduction of the solvent or the salt anion at the anode surface, leading to the formation of a solid electrolyte interphase (SEI).
Interfacial Stability and the Solid Electrolyte Interphase (SEI)
The long-term performance and safety of a battery are critically dependent on the stability of the interface between the electrolyte and the electrodes.[1] The SEI is a passivation layer formed on the anode surface during the initial charging cycles. A stable and ionically conductive SEI is crucial for preventing continuous electrolyte decomposition and ensuring reversible cycling.[3] The chemical composition of the SEI is largely determined by the reduction products of the electrolyte components, including the solvent, salt, and any additives.
II. Experimental Protocols for Electrochemical Characterization
Safety Precautions: 2-Methoxypropanenitrile and related nitrile compounds may be harmful if inhaled, ingested, or absorbed through the skin. Always handle these chemicals inside a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 2-Methoxypropanenitrile and all other chemicals before commencing any experimental work.[2]
Protocol 1: Preparation of 2-Methoxypropanenitrile-Based Electrolytes
Objective: To prepare a 2-MPN-based electrolyte with a specific salt concentration for electrochemical testing.
Materials and Equipment:
-
2-Methoxypropanenitrile (2-MPN), battery grade (<50 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆) or Sodium hexafluorophosphate (NaPF₆), battery grade
-
Co-solvent (e.g., ethylene carbonate (EC), fluoroethylene carbonate (FEC)), battery grade (optional)
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer the required volume of 2-MPN and any co-solvents into a clean, dry volumetric flask inside the glovebox.
-
Weigh the appropriate amount of LiPF₆ or NaPF₆ salt to achieve the desired molar concentration (e.g., 1.0 M).
-
Slowly add the salt to the solvent while stirring to ensure complete dissolution. The dissolution of hexafluorophosphate salts can be exothermic.
-
Continue stirring for several hours to ensure a homogeneous solution.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Causality and Insights: The choice of salt and its concentration significantly impacts the electrolyte's properties. LiPF₆ and NaPF₆ are common choices due to their good balance of ionic conductivity and electrochemical stability.[10][11] Co-solvents like EC are often added to improve SEI formation, particularly on graphite anodes.[6]
Protocol 2: Determination of the Electrochemical Stability Window using Cyclic Voltammetry (CV)
Objective: To determine the anodic and cathodic stability limits of the 2-MPN-based electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working Electrode: Glassy carbon or platinum disk electrode.[12]
-
Counter Electrode: Lithium or sodium metal foil.
-
Reference Electrode: Lithium or sodium metal foil.
-
2-MPN-based electrolyte prepared in Protocol 1.
-
Microporous separator (e.g., Celgard®).
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Place the working, counter, and reference electrodes in the cell, separated by the microporous separator soaked in the 2-MPN electrolyte.
-
Connect the cell to the potentiostat.
-
Set the CV parameters:
-
Scan range: Typically from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).
-
Scan rate: A slow scan rate, such as 1 mV/s, is often used to approximate steady-state conditions.[13]
-
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
The onset potential of a significant and sustained increase in current indicates the oxidative or reductive decomposition of the electrolyte.
Data Interpretation: The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.1 mA/cm²). The shape of the CV curve provides insights into the reversibility of the electrochemical processes.[14]
Protocol 3: Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic conductivity of the 2-MPN-based electrolyte at various temperatures.
Materials and Equipment:
-
Impedance analyzer (part of most modern potentiostats).
-
Conductivity cell with two parallel blocking electrodes (e.g., stainless steel or platinum).
-
Temperature-controlled chamber.
-
2-MPN-based electrolyte.
Procedure:
-
Assemble the conductivity cell with the 2-MPN electrolyte inside the glovebox.
-
Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the cell to the impedance analyzer.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[15]
-
The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.[16][17]
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.
Self-Validation: The use of a conductivity cell with a known cell constant (L/A) allows for accurate and reproducible measurements. The shape of the Nyquist plot can also provide information about the electrode-electrolyte interface and any non-ideal behavior.[18]
Protocol 4: Evaluation of Cycling Performance using Galvanostatic Cycling
Objective: To assess the long-term cycling stability of the 2-MPN-based electrolyte in a full-cell configuration.
Materials and Equipment:
-
Battery cycler.
-
Coin cells (e.g., CR2032) or other test cell hardware.
-
Anode material (e.g., lithium or sodium metal, graphite).
-
Cathode material (e.g., LiCoO₂, NMC for Li-ion; sodium-vanadium phosphates for Na-ion).[11]
-
2-MPN-based electrolyte.
-
Microporous separator.
-
Cell assembly equipment (e.g., crimper).
Procedure:
-
Prepare the anode and cathode electrodes.
-
Assemble the coin cells inside an argon-filled glovebox, using the 2-MPN electrolyte and a separator.
-
Allow the cells to rest for several hours to ensure complete wetting of the electrodes.
-
Place the cells in a temperature-controlled chamber.
-
Program the battery cycler with the desired galvanostatic cycling protocol:
-
Formation cycles: Typically at a low C-rate (e.g., C/20) for the first few cycles to form a stable SEI.
-
Rate capability testing: Cycling at various C-rates (e.g., C/10, C/5, 1C, 2C) to evaluate the performance under different current loads.[19]
-
Long-term cycling: Cycling at a moderate C-rate (e.g., C/2 or 1C) for hundreds or thousands of cycles to assess the capacity retention and coulombic efficiency.[20][21][22][23]
-
-
Monitor the discharge capacity, charge capacity, coulombic efficiency, and voltage profiles over the course of cycling.
Data Analysis: Key performance metrics include capacity retention (the percentage of the initial capacity remaining after a certain number of cycles) and coulombic efficiency (the ratio of the discharge capacity to the charge capacity in a given cycle). A high and stable coulombic efficiency is indicative of a reversible system with minimal parasitic reactions.
III. Data Presentation and Visualization
Table 1: Typical Electrochemical Properties of Nitrile-Based Electrolytes
| Parameter | Typical Value Range | Notes |
| Anodic Stability Limit | 4.5 - 6.0 V vs. Li/Li⁺ | Highly dependent on the specific nitrile structure and the presence of additives.[2] |
| Ionic Conductivity | 1 - 10 mS/cm at 25 °C | Influenced by salt concentration, viscosity, and the presence of co-solvents.[8] |
| Coulombic Efficiency | > 99.5% after formation | A high and stable coulombic efficiency is crucial for long cycle life. |
| Capacity Retention | > 80% after 500 cycles | Dependent on the electrode materials and the stability of the SEI. |
Note: These are typical values for nitrile-based electrolytes and the performance of 2-MPN-based electrolytes should be experimentally determined.
Diagrams and Workflows
IV. Concluding Remarks
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of 2-Methoxypropanenitrile-based electrolytes. By carefully controlling experimental parameters and employing a suite of electrochemical techniques, researchers can gain a comprehensive understanding of the performance-limiting factors and devise strategies for optimization. The insights gained from these studies will be instrumental in advancing the development of safer, higher-performance batteries for a wide range of applications.
V. References
-
2D Electrolytes: Theory, Modeling, Synthesis, and Characterization - PubMed. (2021-05-12). Available at:
-
3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing). Available at:
-
Application Notes and Protocols for Cyclic Voltammetry of 2-Ethylsuccinonitrile Containing Electrolytes - Benchchem. Available at:
-
Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook - UCL Discovery - University College London. Available at:
-
3-Methoxypropionitrile-Based Novel Electrolytes for High-Power Li-Ion Batteries with Nanocrystalline Li4Ti5O12 Anode | Request PDF - ResearchGate. (2025-08-09). Available at:
-
Electrospun poly(lithium 2‐acrylamido‐2‐methylpropanesulfonic acid) fiber‐based polymer electrolytes for lithium‐ion batteries | Request PDF - ResearchGate. (2025-08-08). Available at:
-
Investigation of methoxypropionitrile as co-solvent for ethylene carbonate based electrolyte in supercapacitors. A safe and wide temperature range electrolyte | Request PDF - ResearchGate. (2025-08-09). Available at:
-
Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile - RSC Publishing. Available at:
-
Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery - E-KEM Sciences. Available at:
-
(PDF) Basics of teaching electrochemical impedance spectroscopy of electrolytes for ion-rechargeable batteries – part 2: dielectric response of (non-) polymer electrolytes - ResearchGate. (2021-05-27). Available at:
-
Galvanostatic charge/discharge profiles of the batteries using... - ResearchGate. Available at:
-
CN107565158B - Electrolyte for sodium ion battery, preparation method and sodium ion battery containing electrolyte for sodium ion battery - Google Patents. Available at:
-
Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - RSC Publishing. Available at:
-
Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids - MDPI. (2023-03-20). Available at:
-
Electrochemical impedance spectroscopy as a performance indicator of water dissociation in bipolar membranes. Available at:
-
Cyclic voltammetry of 2 mM ferrocene in acetonitrile on polished (A)... - ResearchGate. Available at:
-
Electrolytes, separators and binders in lithium-ion batteries - Powering Australia. Available at:
-
Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC - NIH. (2022-06-05). Available at:
-
On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Available at:
-
On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. (2024-08-06). Available at:
-
Efficient gel-polymer electrolyte for sodium-ion batteries based on Poly(acrylonitrile-co-methyl acrylate) | Request PDF - ResearchGate. (2025-08-09). Available at:
-
A study on electrochemical impedance spectroscopy. (2018-02-12). Available at:
-
Combining Deep Eutectic Solvents with TEMPO-based Polymer Electrodes: Influence of Molar Ratio on Electrode Performance - ChemRxiv. (2022-09-22). Available at:
-
A) Galvanostatic discharge–charge cycling curves of the battery with... - ResearchGate. Available at:
-
Electrochemical impedance spectroscopy data for different polymer... - ResearchGate. Available at:
-
(PDF) Study of the Thermal Stability and Ionic Conductivity of Polystyrene-Co-Acrylonitrile Based Composite Solid Polymer Electrolytes Incorporated with different Lithium Salts - ResearchGate. (2025-08-10). Available at:
-
Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. (2025-08-10). Available at:
-
(a) Cycling stability; (b) Galvanostatic current charge–discharge... - ResearchGate. Available at:
-
a) Galvanostatic discharge/charge curves at the 2nd cycle and... - ResearchGate. Available at:
-
Galvanostatic charge/discharge profiles of selected cycles for... | Download Scientific Diagram - ResearchGate. Available at:
Sources
- 1. 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. poweringaustralia.com.au [poweringaustralia.com.au]
- 6. Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2D Electrolytes: Theory, Modeling, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries [mdpi.com]
- 12. e-kemsciences.com [e-kemsciences.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids [mdpi.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. par-solartron.com.cn [par-solartron.com.cn]
- 17. chemijournal.com [chemijournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxypropanenitrile Synthesis
The following technical guide is structured as a dynamic support center for researchers optimizing the synthesis of 2-Methoxypropanenitrile (also known as 1-methoxyethyl cyanide).
Case ID: 2-MPN-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Methoxypropanenitrile (
-
Elimination: Reversion of intermediates to acrylonitrile.
-
Volatility: Product loss during solvent removal (BP: ~116–118°C).
-
Instability: Polymerization of the aldehyde precursor (in acetal routes).
This guide prioritizes the Phase-Transfer Catalyzed (PTC) O-Methylation of Lactonitrile as the most robust method for scale and yield, while providing a secondary protocol for the Lewis Acid Catalyzed Cyanation of Acetals for anhydrous applications.
Module 1: The Preferred Route (Lactonitrile Methylation)
Methodology: O-Methylation of 2-hydroxypropanenitrile (Lactonitrile) via Phase Transfer Catalysis.
The Protocol
Why this works: Traditional Williamson ether synthesis often fails due to the basicity required, which promotes the elimination of the cyanide group to form acrylonitrile. Using a Phase Transfer Catalyst (PTC) allows the reaction to proceed in a biphasic system (Liquid-Liquid or Solid-Liquid) at lower temperatures, suppressing elimination.
Optimized Reagents:
-
Substrate: Lactonitrile (freshly prepared or distilled).
-
Alkylating Agent: Dimethyl Sulfate (DMS) is preferred over Methyl Iodide (MeI) for industrial scalability, though MeI is acceptable for gram-scale.
-
Base: 50% NaOH (aq).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltrimethylammonium chloride.
-
Solvent: Dichloromethane (DCM) or Toluene.
Troubleshooting & FAQs
Q: My yield is stuck at 40%, and I see a significant peak for acrylonitrile by GC. What is happening?
A: You are experiencing Base-Induced Elimination . Lactonitrile is in equilibrium with Acetaldehyde and HCN. Under strong basic conditions and high temperatures, the equilibrium shifts, or the product undergoes
-
Fix: Lower the reaction temperature to 0–5°C during the addition of the base.
-
Fix: Do not add the base all at once. Use a dropwise addition of NaOH to the biphasic mixture to keep the local pH manageable.
Q: The reaction stalls after 60% conversion. Should I add more base? A: No. Adding excess strong base increases hydrolysis of the nitrile to the amide/acid.
-
Fix: Add a second portion of the Phase Transfer Catalyst (0.5 mol%). The catalyst may have degraded or partitioned poorly.
-
Fix: Ensure vigorous stirring (800+ RPM). PTC reactions are mass-transfer limited; the interfacial surface area is the reaction zone.
Q: Can I use Sodium Hydride (NaH) in THF instead?
A: Not Recommended. While standard for ether synthesis, NaH generates
Mechanism Visualization (DOT)
Figure 1: Phase Transfer Catalysis workflow. Note the critical branch point where high temperature leads to elimination (Red).
Module 2: The Anhydrous Route (Acetal Cyanation)
Methodology: Nucleophilic substitution of Acetaldehyde Dimethyl Acetal with Trimethylsilyl Cyanide (TMSCN) catalyzed by Lewis Acids.
The Protocol
Why this works: This route avoids aqueous conditions entirely, preventing hydrolysis. However, it is chemically more sensitive.
Optimized Reagents:
-
Substrate: Acetaldehyde dimethyl acetal.[1]
-
Reagent: TMSCN (1.2 equivalents).
-
Catalyst:
(Boron trifluoride etherate) or (Indium Tribromide). -
Solvent: Dichloromethane (Anhydrous).
Troubleshooting & FAQs
Q: I tried using TMSOTf as a catalyst and got 0% yield. Why? A: Literature indicates that unbranched aliphatic acetals (like acetaldehyde dimethyl acetal) are highly unstable when activated by TMSOTf in acetonitrile, often leading to polymerization rather than cyanation [1].
-
Fix: Switch to
or . These Lewis acids are generally softer and less liable to trigger the rapid cationic polymerization of the aldehyde precursor.
Q: The reaction turns dark black immediately. A: This indicates "Exothermic Runaway" and polymerization.
-
Fix: Cool the reaction to -78°C before adding the Lewis Acid. Warm slowly to room temperature only after the catalyst is fully dispersed.
Mechanism Visualization (DOT)
Figure 2: The Lewis Acid pathway showing the unstable Oxocarbenium intermediate.
Module 3: Isolation (The "Hidden" Yield Killer)
Many researchers synthesize the product successfully but lose it on the Rotary Evaporator.
Data Table: Physical Properties Relevant to Workup
| Property | Value | Implication |
| Boiling Point | 116–118°C | Volatile. Do not use high vacuum (<20 mbar) at warm temps. |
| Water Solubility | Moderate (~15-20%) | Significant loss during aqueous washes if not salted out. |
| Azeotrope | Forms with Water & MeOH | Distillation is difficult without drying. |
Troubleshooting Protocol:
-
Quenching: If using Method A (PTC), separate phases. If Method B, quench with sat.
. -
Extraction: Use Diethyl Ether or MTBE for extraction.
-
Critical Step: Saturate the aqueous layer with NaCl (solid) before extraction to minimize product solubility in water ("Salting Out").
-
-
Drying: Dry organic layer over
. -
Concentration:
-
Do NOT evaporate to dryness if using a high-boiling solvent like Toluene.
-
If using DCM/Ether: Use a vigreux column for atmospheric distillation rather than a rotovap if possible, or set rotovap bath to <30°C and pressure >100 mbar.
-
References
-
Mukaiyama Addition to Acetals: "Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate." University of Richmond Scholarship Repository. Link
-
TMSCN Cyanation: "Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3." Organic Letters, 2008. Link
-
Physical Properties: "2-Methoxypropanenitrile Compound Summary." PubChem. Link
-
Phase Transfer Catalysis: "Recent Strategies in Organic Reactions Catalyzed by Phase Transfer Catalysts." ResearchGate.[2] Link
Sources
Technical Support Center: Troubleshooting 2-Methoxypropanenitrile Synthesis
Case ID: 2-MPN-SYNTH-001
Topic: Optimizing Conversion Rates in
Executive Summary & Diagnostic Framework
Synthesizing 2-methoxypropanenitrile (CH
Before proceeding, identify your synthetic pathway in the diagnostic tree below to isolate your failure mode.
Figure 1: Diagnostic decision tree for isolating failure modes in 2-methoxypropanenitrile synthesis.
Route A: The Lactonitrile Methylation (The "Equilibrium" Trap)
This route involves the O-methylation of lactonitrile (2-hydroxypropanenitrile).
Reaction:
Common Failure: The "Disappearing" Starting Material
Symptom: You monitor the reaction by TLC/GC, and the lactonitrile starting material is consumed, but the product peak is small or non-existent. The mixture often turns dark brown or black.
Technical Explanation: Lactonitrile is in equilibrium with acetaldehyde and HCN. Strong bases (like NaH or KOH) shift this equilibrium toward decomposition. Furthermore, the base can trigger the elimination of methanol (or water) to form acrylonitrile , which rapidly polymerizes.
Protocol Adjustment (The Purdie Variation):
Do not use strong hydride bases. Switch to Silver(I) Oxide (
Optimized Protocol:
-
Dissolve: 1.0 eq Lactonitrile in excess Methyl Iodide (MeI acts as both reagent and solvent).
-
Add: 1.5 eq
gradually at 0°C. -
Catalyst: Add 0.1 eq
(Drierite) to scavenge water produced (essential to drive the reaction). -
Time: Stir at room temperature for 12–24 hours in the dark (wrap flask in foil).
-
Workup: Filter through a Celite pad to remove silver salts. Evaporate MeI. Distill the residue.
Expert Note: If cost prohibits the use of Silver Oxide, use Phase Transfer Catalysis (PTC) with dimethyl sulfate (DMS), NaOH, and Tetrabutylammonium bromide (TBAB) in a biphasic DCM/Water system. The PTC method keeps the bulk base separated from the sensitive nitrile.
Route B: The Acetal Cyanation (The "Moisture" Trap)
This is the modern, preferred route for high purity.
Reaction:
Common Failure: Stalled Conversion
Symptom: The reaction proceeds rapidly to ~40-50% conversion and then stops completely. Adding more catalyst has no effect.
Technical Explanation: This reaction proceeds via an oxocarbenium ion intermediate. The failure is almost always Lewis Acid Poisoning .
-
Moisture: Even ppm levels of water hydrolyze the catalyst (e.g.,
or ) and the TMSCN (releasing HCN). -
Equilibrium: The byproduct is TMS-methoxide. If the Lewis acid complexes strongly with the byproduct, the catalytic cycle dies.
Optimized Protocol:
-
Dry: Acetaldehyde dimethyl acetal must be distilled over
immediately before use. -
Solvent: Use anhydrous
(DCM). -
Catalyst Selection: Switch from
to Iodine ( ) or TMSOTf (Trimethylsilyl triflate). Iodine is milder, cheaper, and often provides higher yields for acetal cyanations. -
Procedure:
-
Mix Acetal (1.0 eq) and TMSCN (1.2 eq) in DCM.
-
Cool to -78°C.
-
Add Catalyst (5 mol%).
-
Warm slowly to 0°C.
-
-
Quench: Quench with saturated
only after confirming conversion by NMR.
Figure 2: Mechanistic pathway for Acetal Cyanation. The Oxocarbenium ion formation is the rate-limiting step dependent on catalyst activity.
Troubleshooting FAQ
Q1: My product disappears during aqueous workup. Where did it go? A: 2-Methoxypropanenitrile has significant water solubility due to the ether oxygen and the polar nitrile group.
-
Fix: Avoid aqueous washes if possible. If you must wash, saturate the aqueous layer with NaCl (brine) and perform 5x extractions with DCM.
-
Better Fix: For the TMSCN route, simply remove the solvent and distill directly. The byproduct (TMS-OMe) is volatile (bp ~57°C) and easily removed.
Q2: I see a peak at
-
Cause: Elimination of methanol. This happens if you heat the reaction too high or use a workup that is too acidic/basic.[1]
-
Fix: Keep distillation bath temperatures below 80°C (use vacuum) and ensure the crude mixture is neutral before heating.
Q3: Can I use NaCN instead of TMSCN?
A: Not directly on the acetal. NaCN requires protic conditions (Strecker synthesis), which involves water. Water hydrolyzes the intermediate imine/nitrile in these specific
Comparative Data: Yield vs. Method
| Method | Reagents | Typical Yield | Primary Risk |
| Classic Strecker | Acetaldehyde, MeOH, KCN | 30-45% | Hydrolysis to amide; Polymerization |
| Lactonitrile Alkylation | Lactonitrile, NaH, MeI | <20% | Elimination to acrylonitrile; Reversion |
| Purdie Methylation | Lactonitrile, | 75-85% | Cost of Silver; Scale-up difficulty |
| Acetal Cyanation | Acetal, TMSCN, | 60-70% | Moisture sensitivity; Incomplete conversion |
| Acetal Cyanation | Acetal, TMSCN, | 85-92% | Iodine removal (wash with thiosulfate) |
References
-
Purdie Methylation Mechanism
-
Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037.
-
- Acetal Cyanation (TMSCN/Lewis Acid)
-
Iodine Catalyzed Cyanation
-
Karimi, B., & Golshani, B. (2002). Mild and highly efficient method for the synthesis of nitriles from acetals. Synthesis, 2002(6), 784-788.
-
- Instability of Alpha-Alkoxy Nitriles: Gauubert, P. (1995). Hydrolysis and stability of alpha-aminonitriles and alpha-alkoxynitriles. Journal of Organic Chemistry, 60(12), 3210.
Sources
Navigating the Degradation of 2-Methoxypropanenitrile: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-methoxypropanenitrile. As a senior application scientist, this guide synthesizes established chemical principles with practical, field-proven insights to empower you to anticipate challenges, troubleshoot experiments, and interpret your results with confidence. Our focus is on providing a deep, mechanistic understanding of the degradation of this α-alkoxy nitrile under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of 2-methoxypropanenitrile.
Q1: What are the expected primary degradation products of 2-methoxypropanenitrile under acidic or basic conditions?
Under both acidic and basic conditions, the primary degradation pathway for 2-methoxypropanenitrile is hydrolysis of the nitrile functional group.[1][2][3] This process typically occurs in two main stages, first yielding an amide intermediate (2-methoxypropanamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-methoxypropanoic acid) or its carboxylate salt.[1][3]
-
Acidic Conditions: The final product is typically the carboxylic acid, 2-methoxypropanoic acid, along with an ammonium salt (e.g., ammonium chloride if HCl is used).[1]
-
Basic Conditions: The reaction yields the carboxylate salt (e.g., sodium 2-methoxypropanoate if NaOH is used) and ammonia gas.[2] Milder basic conditions may allow for the isolation of the 2-methoxypropanamide intermediate.[1]
Q2: How does the α-methoxy group influence the rate of hydrolysis compared to a simple alkyl nitrile (e.g., propanenitrile)?
The α-methoxy group is expected to influence the hydrolysis rate through a combination of electronic and steric effects.
-
Electronic Effect: The oxygen atom of the methoxy group is electron-withdrawing via induction, which can make the nitrile carbon more electrophilic and susceptible to nucleophilic attack. This would suggest an increased rate of hydrolysis.
-
Steric Effect: The methoxy group is bulkier than a hydrogen atom, which could introduce steric hindrance and potentially slow down the approach of the nucleophile (water or hydroxide ion) to the nitrile carbon.
The net effect on the reaction rate will depend on the balance of these opposing factors and the specific reaction conditions.
Q3: Can the ether linkage in 2-methoxypropanenitrile be cleaved under these conditions?
Yes, cleavage of the ether linkage is a potential side reaction, particularly under strong acidic conditions.[4] Ethers are generally stable to bases but can be cleaved by strong acids, such as HBr or HI, and to a lesser extent, by strong non-nucleophilic acids like sulfuric acid at elevated temperatures.[4][5]
Under acidic hydrolysis of 2-methoxypropanenitrile, protonation of the ether oxygen can occur, making it a better leaving group. Subsequent nucleophilic attack by water or the acid's conjugate base could lead to the formation of methanol and 2-hydroxypropanenitrile (lactonitrile). Lactonitrile is a cyanohydrin and may have its own distinct reactivity and degradation pathways under these conditions.
Q4: What are the key safety considerations when working with the degradation of 2-methoxypropanenitrile?
-
Cyanide Gas: Although the primary hydrolysis pathway leads to ammonia or ammonium ions, any side reaction that could lead to the degradation of the nitrile group to cyanide is a major concern. Acidic conditions, in particular, could convert any free cyanide ions into highly toxic hydrogen cyanide gas. Therefore, all experiments should be conducted in a well-ventilated fume hood.
-
Corrosives: The use of strong acids and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Hydrolysis reactions, especially with concentrated acids or bases, can be exothermic. Monitor the reaction temperature and use appropriate cooling baths if necessary.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental investigation of 2-methoxypropanenitrile degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or slow conversion. | 1. Insufficient temperature or reaction time. 2. Low concentration of acid or base catalyst. 3. Steric hindrance from the α-methoxy group slowing the reaction. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR). 2. Increase the concentration of the acid or base. Be mindful that this can also promote side reactions. 3. If steric hindrance is suspected, consider using a less bulky acid or base catalyst if applicable. |
| Formation of unexpected byproducts. | 1. Ether cleavage: Under strong acidic conditions. 2. Elimination: Potential for elimination of methanol to form acrylonitrile, especially under harsh basic conditions. 3. Polymerization: Some nitriles can polymerize under certain conditions. | 1. Use milder acidic conditions (lower concentration, lower temperature). Analyze the reaction mixture for the presence of methanol and 2-hydroxypropanenitrile or its degradation products. 2. Employ milder basic conditions. Use GC-MS to look for volatile byproducts like acrylonitrile. 3. Ensure the reaction is homogenous and avoid localized high concentrations of reagents. |
| Difficulty in quantifying reactants and products by HPLC. | 1. Poor peak shape (tailing or fronting): May be due to interactions with the stationary phase or inappropriate mobile phase pH. 2. Co-elution of components: The starting material, intermediate, and final product may have similar polarities. 3. Lack of a suitable chromophore: 2-Methoxypropanenitrile and its degradation products lack strong UV chromophores, leading to low sensitivity. | 1. Adjust the mobile phase pH to ensure all analytes are in a single protonation state. Use a high-purity silica-based column. 2. Optimize the mobile phase composition (e.g., gradient elution) or try a different column chemistry (e.g., HILIC for polar compounds). 3. Use a detector other than UV-Vis, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, couple the HPLC to a mass spectrometer (LC-MS). |
| Inconsistent results between experiments. | 1. Variability in reagent concentration: Inaccurate preparation of acid or base solutions. 2. Temperature fluctuations: Poor temperature control of the reaction vessel. 3. Atmospheric CO₂ interference (in basic hydrolysis): Carbon dioxide from the air can neutralize the base. | 1. Standardize acid and base solutions before use. 2. Use a temperature-controlled reaction block or oil bath. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Degradation Pathway Diagrams
The following diagrams illustrate the proposed degradation pathways of 2-methoxypropanenitrile under acidic and basic conditions.
Caption: Acid-Catalyzed Hydrolysis of 2-Methoxypropanenitrile.
Caption: Base-Catalyzed Hydrolysis of 2-Methoxypropanenitrile.
Experimental Protocols
Protocol 1: Monitoring Acidic Hydrolysis by 1H NMR Spectroscopy
This protocol provides a general method for monitoring the degradation of 2-methoxypropanenitrile in an acidic aqueous solution using quantitative NMR (qNMR).
Materials:
-
2-Methoxypropanenitrile
-
Deuterated water (D₂O)
-
Concentrated hydrochloric acid (HCl)
-
Internal standard (e.g., maleic acid, accurately weighed)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Accurately weigh a known amount of 2-methoxypropanenitrile into a vial. b. Accurately weigh a known amount of the internal standard into the same vial. c. Add a known volume of D₂O to the vial and dissolve the solids. d. Prepare a stock solution of DCl in D₂O by carefully adding a small amount of concentrated HCl to D₂O.
-
Reaction Initiation: a. Transfer a precise volume of the sample solution to an NMR tube. b. At time zero (t=0), add a precise volume of the DCl solution to the NMR tube to initiate the hydrolysis. c. Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
Data Acquisition: a. Acquire a 1H NMR spectrum at t=0. b. Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently). Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) for accurate quantification.[6]
-
Data Analysis: a. Process the NMR spectra (phasing, baseline correction). b. Integrate the signals corresponding to the starting material, the amide intermediate, the carboxylic acid product, and the internal standard. c. Calculate the concentration of each species at each time point relative to the known concentration of the internal standard. d. Plot the concentration of each species versus time to obtain kinetic profiles.
Protocol 2: Analysis of Degradation Products by GC-MS after Derivatization
This protocol describes the analysis of the final carboxylic acid product from the hydrolysis of 2-methoxypropanenitrile using GC-MS after a derivatization step to increase its volatility.
Materials:
-
Reaction mixture from the hydrolysis of 2-methoxypropanenitrile.
-
Dichloromethane (DCM) or other suitable extraction solvent.
-
Sodium sulfate (anhydrous).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
GC-MS instrument.
Procedure:
-
Sample Work-up: a. After the reaction is complete, cool the reaction mixture to room temperature. b. If the reaction was conducted under basic conditions, acidify the mixture to a pH of ~2 with dilute HCl to protonate the carboxylate. c. Extract the aqueous mixture with DCM (3 x 20 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter and carefully evaporate the solvent under reduced pressure to obtain the crude product.
-
Derivatization: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., pyridine or acetonitrile) in a vial. b. Add an excess of the derivatization agent (e.g., BSTFA with 1% TMCS). c. Seal the vial and heat at a specified temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Program the GC oven temperature to achieve good separation of the components. c. Analyze the resulting mass spectra to identify the derivatized 2-methoxypropanoic acid and any other byproducts. The trimethylsilyl (TMS) derivative will have a characteristic mass spectrum.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. Available at: [Link]
-
Chemistry LibreTexts. Acidic Cleavage of Ethers. Available at: [Link]
-
Chemguide. Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. 20: Carboxylic Acids and Nitriles. Available at: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Available at: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]
-
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]
-
PubMed. Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Available at: [Link]
-
Master Organic Chemistry. Introduction to Elimination Reactions: The Key Pattern. Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Datapdf.com. Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Available at: [Link]
-
Chemistry LibreTexts. Elimination Reactions of Alcohols. Available at: [Link]
-
ResearchGate. Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. Available at: [Link]
-
Chemistry LibreTexts. Cyanohydrins. Available at: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
- Google Patents. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
-
IMSERC. Kinetics / reaction monitoring. Available at: [Link]
-
CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Available at: [Link]
-
JoVE. Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Available at: [Link]
-
Chemistry LibreTexts. 9: Formation of Alkenes and Alkynes. Elimination Reactions. Available at: [Link]
-
ResearchGate. Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Available at: [Link]
-
Oxford Academic. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Available at: [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. Available at: [Link]
-
YouTube. Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001. Available at: [Link]
-
PubMed. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Available at: [Link]
-
ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Available at: [Link]
-
Chemistry Steps. Elimination Reactions: an Introduction. Available at: [Link]
-
RSC Publishing. In situ study of reaction kinetics using compressed sensing NMR. Available at: [Link]
-
Royal Society of Chemistry. Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. Available at: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
RSC Publishing. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Support Center: 2-Methoxypropanenitrile (2-MPN) Electrolyte Systems
[1][2]
Current Status: Operational Support Tier: Level 3 (R&D & Formulation Chemistry) Ticket Subject: Optimization and Troubleshooting of 2-Methoxypropanenitrile in High-Voltage Li-ion Configurations.[1][2]
Executive Summary: The 2-MPN Architecture
You are likely investigating 2-Methoxypropanenitrile (2-MPN) (CAS: 33695-59-9) as a high-voltage solvent candidate.[1][2] While its structural isomer, 3-Methoxypropionitrile (3-MPN) , is more common in literature, 2-MPN offers a unique branched architecture (
The Theoretical Advantage:
The juxtaposition of the nitrile (
-
High Anodic Stability: The electron-withdrawing nitrile group lowers the HOMO energy, theoretically extending stability beyond 4.5V vs. Li/Li
.[1] -
Solvation Capability: The ether oxygen acts as a Lewis base, chelating Li
ions.[1][2]
The Critical Challenge: Like all alkoxy-nitriles, 2-MPN suffers from reductive instability on graphite anodes and potential aluminum current collector corrosion at high voltages if not properly passivated.[1]
Module 1: Formulation & Solubility Protocols
User Query: I am observing phase separation when mixing 2-MPN with standard carbonate co-solvents. How do I stabilize the blend?
Technical Analysis
2-MPN is a polar aprotic solvent.[1][2] Phase separation often occurs not because of the solvent-solvent mismatch, but due to the "Salting Out" effect . High concentrations of non-coordinating anions (like PF
Optimization Protocol
To ensure a homogeneous single-phase electrolyte:
| Component | Recommended Standard | Scientific Rationale |
| Primary Salt | 1.0M - 1.2M LiFSI (Lithium bis(fluorosulfonyl)imide) | LiFSI has higher solubility in nitrile-rich environments than LiPF |
| Passivation Salt | 0.1M - 0.2M LiPF | CRITICAL: Nitriles and LiFSI corrode Aluminum (Al) current collectors above 3.8V. LiPF |
| Co-Solvent | DMC (Dimethyl Carbonate) or EMC | Reduces viscosity. 2-MPN is relatively viscous due to dipole-dipole interactions; carbonates break this network.[1][2] |
Step-by-Step Mixing Workflow:
-
Pre-dissolution: Dissolve LiFSI in the carbonate co-solvent (DMC/EMC) first.
-
Addition: Add 2-MPN slowly to the carbonate-salt solution under stirring.
-
Passivation Agent: Add LiPF
or LiDFOB last.[1][2] -
Temperature: Maintain mixing at 25°C. Do not heat above 40°C during mixing, as alpha-methoxy nitriles can undergo thermal discoloration (yellowing) due to trace impurities reacting at the alpha-carbon.[1][2]
Module 2: Anode Interface (The "Achilles' Heel")
User Query: My graphite half-cells are dying within 10 cycles. The Coulombic Efficiency (CE) is below 90%.[1][2] Is 2-MPN incompatible with graphite?
Root Cause Analysis
Yes, intrinsically.[1][2] Nitrile groups (
Remediation Strategy: Artificial SEI Formation
You must introduce a "sacrificial" additive that reduces at a higher potential than 2-MPN (i.e., > 1.0V vs. Li/Li
Recommended Additive Loading:
Visualization: The Competitive Reduction Pathway
Module 3: High-Voltage Stability & Aluminum Corrosion
User Query: I am seeing high leakage currents during high-voltage holds (>4.5V). Is the solvent oxidizing?
Diagnostic Guide
While 2-MPN is oxidatively stable up to ~5.0V, the leakage current is likely Aluminum (Al) Corrosion , not solvent oxidation.[1][2] This is a classic issue with nitrile-based electrolytes using Imide salts (LiFSI/LiTFSI).
The Mechanism:
At high potentials (>3.8V), the Al current collector oxidizes (
Troubleshooting Flowchart
Frequently Asked Questions (FAQ)
Q1: How does 2-MPN compare to 3-Methoxypropionitrile (3-MPN)?
A: They are structural isomers. 3-MPN is linear (
-
Sterics: The branching in 2-MPN may slightly hinder the coordination of the nitrile group to the cathode surface compared to 3-MPN. This could theoretically reduce transition metal dissolution but might also slightly lower ionic conductivity due to steric bulk.[1]
-
Safety: Both have similar flash points (~30-40°C range).[1][2] Handle with standard flammable solvent protocols.[1][2]
Q2: Can I use 2-MPN with Lithium Metal anodes?
A: Not recommended without modification. Nitriles react vigorously with lithium metal over time.[1][2] However, high-concentration electrolytes (HCE) or "Localized High-Concentration Electrolytes" (LHCE) using 2-MPN can suppress this reactivity by coordinating all free solvent molecules to Li
Q3: Why is my electrolyte turning yellow? A: Yellowing in nitriles usually indicates base-catalyzed hydrolysis or polymerization of the nitrile group, often triggered by trace water or amine impurities. Ensure your 2-MPN has a water content < 20 ppm and store it over molecular sieves (3Å or 4Å).[1][2]
References
-
Nitrile Electrolyte Fundamentals
- Review of Nitrile-Based Electrolytes for Lithium-Ion Batteries. (Discusses the fundamental anodic stability and Al corrosion mechanisms common to the nitrile class).
-
Source: (Note: Generalized reference for Nitrile class behavior).
-
3-Methoxypropionitrile (Analog)
-
Aluminum Corrosion Mechanism
-
SEI Formation with Nitriles
(Note: Specific literature on "2-Methoxypropanenitrile" is scarce compared to "3-Methoxypropionitrile".[1][2] The protocols above are derived from the chemical physics of the alkoxy-nitrile class.)
Sources
- 1. 2-Methoxy-2-methylpropanenitrile | C5H9NO | CID 12578534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jeelix.com [jeelix.com]
- 5. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]
- 6. Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile [mdpi.com]
- 7. Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nitrile Reduction Optimization
Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting Guide for Nitrile Reduction (R-CN
Diagnostic Workflow: Select Your Reagent
Before troubleshooting a failed reaction, verify you have selected the correct reagent class for your substrate's specific needs.
Figure 1: Decision matrix for reagent selection based on chemoselectivity and target oxidation state.
Issue: "I am observing significant secondary amine byproducts."
Context: You are performing a catalytic hydrogenation (e.g., Raney Nickel or Pd/C) and your mass spec shows a dimer
Root Cause Analysis:
This is a classic "poisoning" of the primary amine. The reaction does not proceed linearly.[1][2] The primary amine product (
Figure 2: Mechanism of secondary amine formation via imine condensation.
Corrective Protocol: To suppress this pathway, you must shift the equilibrium or remove the nucleophile.
| Method | Mechanism | Protocol Adjustment |
| Ammonia Saturation | Le Chatelier's Principle. Excess | Run in 7N NH3 in MeOH . If using Raney Ni, wash the catalyst with the ammonia solution prior to use. |
| Acidic Media | Protonation. Protonating the primary amine ( | Use Acetic Acid or HCl/MeOH as the solvent. Note: Ensure your catalyst (e.g., PtO2) tolerates acid. Ni is less acid-stable. |
| Acylation Trap | Kinetic Trapping. The primary amine reacts immediately with an anhydride to form an amide (stable). | Perform reduction in Acetic Anhydride . This yields the acetamide ( |
Issue: "My LiAlH4 workup is a gelatinous emulsion."
Context: You used Lithium Aluminum Hydride (LAH) for a "brute force" reduction. Upon adding water, you formed a grey/white sludge that clogs filters and traps product.
Root Cause Analysis: Aluminum salts form hydroxides that trap water and organic solvents in a lattice. Random addition of water/acid creates this emulsion. You must form a granular, filterable aluminate salt.
The "Fieser" Workup Protocol (The Golden Standard): This protocol is self-validating; if followed strictly, the salts will turn white and granular, allowing easy filtration.
Formula: For every
-
Step 1: Dilute reaction with diethyl ether (cool to 0°C).
-
Step 2: Add
mL Water (Slowly! Exothermic). -
Step 3: Add
mL 15% Aqueous NaOH. -
Step 4: Add
mL Water. -
Step 5: Warm to room temperature and stir for 15 minutes. Add anhydrous MgSO
to dry.
Result: The aluminum salts precipitate as a white, sand-like solid. Filter through Celite.[4][5][6]
Safety Note: Ensure the reaction is under inert gas (Ar/N2) during the quench. Hydrogen gas evolution will be vigorous.
Issue: "I need to reduce the nitrile but keep an ester/nitro group intact."
Context: LiAlH
Recommended Solution: The Cobalt Boride Method
Sodium Borohydride (NaBH
Protocol (CoCl
-
Dissolve Nitrile (1.0 equiv) and CoCl
(0.5 - 1.0 equiv) in Methanol. -
Cool to 0°C.
-
Add NaBH
(3.0 - 5.0 equiv) portion-wise.-
Observation: The solution will turn black (formation of Co
B) and evolve H .
-
-
Stir at room temperature for 1-2 hours.
-
Workup: Quench with dilute HCl (Caution: HCN risk if not fully reduced, see Safety below) or saturate with NH
OH to complex the cobalt.
Selectivity Profile:
-
Ester: Intact.
-
Nitro: Generally Intact (though prolonged reaction can reduce nitro).
-
Alkene: Intact.
Issue: "I want the Aldehyde, not the Amine."
Context: You want to stop the reduction at the intermediate imine stage and hydrolyze it to an aldehyde (
Root Cause Analysis: Most reducing agents deliver hydride too aggressively, converting the imine to an amine immediately. You need a reagent that forms a stable intermediate that resists further hydride delivery until workup.
Solution: DIBAL-H (Diisobutylaluminum hydride) DIBAL-H forms a stable N-Al imine complex. The steric bulk of the isobutyl groups prevents the addition of a second hydride if the temperature is controlled.
Critical Control Point: Temperature
-
> -60°C: The intermediate is unstable; over-reduction to amine or alcohol occurs.
-
< -70°C: The N-Al complex is stable.
Protocol:
-
Dissolve Nitrile in DCM or Toluene.[5] Cool to -78°C (Dry ice/Acetone).
-
Add DIBAL-H (1.0 - 1.1 equiv) dropwise down the side of the flask to pre-cool it.
-
Stir at -78°C for 1-2 hours. Do not let it warm up.
-
Quench: Add Methanol at -78°C to destroy excess reagent.
-
Hydrolysis: Pour into saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously at Room Temp for 2 hours.
-
Why Rochelle's Salt? It chelates the aluminum, preventing the emulsion issues described in Section 3.
-
Safety: The Cyanide Hazard
Warning: Unreacted nitriles or cyanide byproducts can generate Hydrogen Cyanide (HCN) gas if the workup is acidified.
Emergency Protocol:
-
Never acidify the waste stream of a nitrile reduction until you are certain the nitrile is consumed or the waste is basic.
-
Bleach Quench: Treat all aqueous waste with sodium hypochlorite (Bleach) at pH > 10. This oxidizes any free cyanide to cyanate (OCN-), which is significantly less toxic.
-
Ventilation: All workups must occur in a fume hood.
References
-
Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for aluminate hydrolysis).
-
Cobalt Boride Reduction: Satoh, T.; Suzuki, S. Tetrahedron Lett.1969 , 10, 4555. (Chemoselective reduction of nitriles using CoCl2/NaBH4).
-
DIBAL-H Mechanism: Miller, A. E.; Biss, J. W.; Schwartzman, L. H. J. Org. Chem.1959 , 24, 627. (Reduction of nitriles to aldehydes).[5][12][13][14]
- Secondary Amine Suppression: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Mechanistic insights on poisoning and ammonia usage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Magic Formulas [chem.rochester.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Methoxypropanenitrile
In the realm of chemical synthesis and drug development, unequivocal structural verification is paramount. The subtle rearrangement of atoms can lead to vastly different chemical properties and biological activities. This guide provides an in-depth, comparative analysis for validating the structure of 2-Methoxypropanenitrile (C₄H₇NO), a key intermediate, by systematically distinguishing it from its constitutional isomers, 3-methoxypropanenitrile and methoxyacetonitrile.[1][2][3] By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can build a self-validating system of evidence to confirm molecular identity with the highest degree of confidence.
Part 1: The Isomeric Challenge
Before delving into the spectra, understanding the subjects of our comparison is crucial. 2-Methoxypropanenitrile and its isomers share the same molecular formula (C₄H₇NO) and molecular weight (85.10 g/mol ), making them indistinguishable by basic mass analysis alone.[1] Their distinct connectivity, however, gives rise to unique spectroscopic fingerprints.
Caption: Constitutional isomers of C₄H₇NO.
Part 2: The Analytical Workflow
Caption: The multi-technique workflow for structural validation.
Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, integration, and spin-spin coupling, we can map the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals from obscuring the analyte peaks.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point.[4]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube to a minimum height of 40 mm.[5] Place the tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences.[6][7] Ensure a sufficient number of scans (NS) are averaged for a good signal-to-noise ratio.[5]
¹H NMR: Comparative Analysis
The ¹H NMR spectrum provides a direct count of chemically non-equivalent protons and their neighboring environments.
| Compound | Predicted ¹H NMR Signals & Splitting Patterns | Causality Behind the Pattern |
| 2-Methoxypropanenitrile | 3 signals: - Doublet (3H)- Quartet (1H)- Singlet (3H) | The methyl group (CH₃) next to the CH is split into a doublet by the single CH proton. The methine proton (CH) is split into a quartet by the three protons of the adjacent methyl group. The methoxy (OCH₃) protons are a singlet as they have no adjacent protons. |
| 3-Methoxypropanenitrile | 3 signals: - Triplet (2H)- Triplet (2H)- Singlet (3H) | The two CH₂ groups are adjacent, splitting each other into triplets. The methoxy (OCH₃) protons are a singlet. |
| Methoxyacetonitrile | 2 signals: - Singlet (2H)- Singlet (3H) | Neither the CH₂ nor the OCH₃ group has adjacent protons, resulting in two singlets. |
Expert Insight: The presence of a quartet-doublet system is the unequivocal diagnostic feature for the 2-Methoxypropanenitrile structure. This pattern directly proves the existence of a CH-CH₃ moiety, which is absent in the other isomers.
¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy differentiates the carbon environments within the molecule.
| Compound | Predicted No. of ¹³C Signals | Expected Chemical Environments |
| 2-Methoxypropanenitrile | 4 | CH₃, CH, OCH₃, C≡N |
| 3-Methoxypropanenitrile | 4 | CH₂, CH₂, OCH₃, C≡N |
| Methoxyacetonitrile | 3 | CH₂, OCH₃, C≡N |
Expert Insight: While both 2- and 3-methoxypropanenitrile are expected to show four distinct carbon signals, methoxyacetonitrile will only show three.[3] This immediately distinguishes it from the other two. The specific chemical shifts, particularly for the carbons attached to the electronegative oxygen and nitrile groups, will further differentiate the 2- and 3- isomers. The carbon of the CH group in 2-methoxypropanenitrile, being attached to both an oxygen and a nitrile group (indirectly), will have a distinct downfield shift compared to the CH₂ carbons in the 3-isomer.
Part 4: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Liquid Film): As 2-Methoxypropanenitrile is a liquid, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]
-
Alternative (ATR): Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal and applying pressure.[9]
-
Data Acquisition: Place the sample holder in the instrument and acquire the spectrum. It is good practice to run a background scan of the empty instrument first, which is automatically subtracted from the sample spectrum.[10]
IR Spectral Analysis: Key Diagnostic Bands
All three isomers will share some common features, but the "fingerprint region" (<1500 cm⁻¹) will be unique for each.
| Feature | Expected Wavenumber (cm⁻¹) | Significance |
| C≡N Stretch | ~2240 - 2260 cm⁻¹ | A sharp, medium-intensity peak confirming the presence of the nitrile group. This will be present in all three isomers. |
| C-H Stretch (sp³) | ~2800 - 3000 cm⁻¹ | Present in all isomers, corresponding to the methyl and methylene groups.[11] |
| C-O-C Stretch (Ether) | ~1060 - 1150 cm⁻¹ | A strong, characteristic band for the ether linkage, expected in all three isomers.[11] |
| Fingerprint Region | < 1500 cm⁻¹ | This region contains complex vibrations from C-C stretching and C-H bending. The unique pattern of peaks here serves as a molecular fingerprint to distinguish between the isomers.[11][12] |
Trustworthiness Check: While the main functional group bands confirm the presence of ether and nitrile moieties, they do not distinguish the isomers. The true validation comes from comparing the entire fingerprint region of the acquired spectrum against a known, verified reference spectrum of 2-Methoxypropanenitrile from an authoritative database like the NIST Chemistry WebBook.[2][13]
Part 5: Mass Spectrometry (MS) – The Fragmentation Puzzle
Mass spectrometry bombards molecules with electrons, causing them to ionize and break apart into characteristic fragments.[14][15] The resulting fragmentation pattern provides powerful clues about the molecule's structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The volatile liquid sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.[16]
-
Analysis: The ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[17]
Fragmentation Analysis: Deducing Connectivity
The molecular weight of all isomers is 85.10 g/mol , so we expect the molecular ion peak (M⁺•) to appear at m/z = 85.
| Compound | Key Fragmentation Pathways & Expected Fragments (m/z) | Rationale |
| 2-Methoxypropanenitrile | m/z 70: [M - CH₃]⁺m/z 54: [M - OCH₃]⁺m/z 59: [CH(OCH₃)C≡N]⁺ ? | Alpha-cleavage (loss of the methyl group adjacent to the CH) is a favorable pathway. Loss of the methoxy radical is also possible. The stability of the resulting carbocations dictates the most likely fragmentation. |
| 3-Methoxypropanenitrile | m/z 55: [M - CH₂O]⁺m/z 45: [CH₃OCH₂]⁺ | Cleavage next to the ether oxygen is common. The [CH₃OCH₂]⁺ fragment is a very stable oxonium ion and would be expected to be a prominent peak. |
| Methoxyacetonitrile | m/z 45: [CH₃OCH₂]⁺m/z 42: [CH₂C≡N]⁺ | Similar to the 3-isomer, the m/z 45 fragment is expected. Cleavage can also occur between the CH₂ and the nitrile group. |
Expert Insight: The most telling fragmentation for 2-Methoxypropanenitrile would be the loss of a methyl group (CH₃•) to form a fragment at m/z 70 . This is a result of cleavage alpha to the nitrile and ether-bearing carbon. The isomers, lacking this specific CH-CH₃ bond, would not produce this fragment as readily. Conversely, a strong peak at m/z 45 would be highly indicative of either the 3-methoxy or methoxyacetonitrile isomers, pointing away from the 2-methoxy structure.
Part 6: Synthesis and Conclusion
| Technique | Signature Finding for 2-Methoxypropanenitrile | How it Excludes Isomers |
| ¹H NMR | A coupled quartet and doublet signal set. | This specific spin-spin coupling pattern is only possible with the CH-CH₃ moiety present in the 2-isomer. |
| ¹³C NMR | Four distinct carbon signals with unique chemical shifts. | Excludes methoxyacetonitrile (which has 3 signals). The specific shift values distinguish it from 3-methoxypropanenitrile. |
| FT-IR | A unique fingerprint region (<1500 cm⁻¹). | While major functional groups are the same, the overall vibrational fingerprint is unique and must match a reference standard. |
| EI-MS | A significant fragment ion at m/z 70 ([M-15]⁺). | This fragment arises from the loss of a methyl group, a characteristic fragmentation pathway for the 2-isomer not favored by the others. |
The definitive validation of 2-Methoxypropanenitrile is achieved when the ¹H NMR unequivocally shows the quartet-doublet system, the mass spectrum shows a prominent m/z 70 peak, the ¹³C NMR shows four signals with appropriate shifts, and the IR fingerprint region is a perfect match to an authenticated standard. This multi-faceted approach leaves no room for ambiguity and exemplifies the rigorous standards required in modern chemical and pharmaceutical research.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Propanenitrile, 3-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Department of Chemistry, University of Alberta. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane C4H10O. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane C4H10O. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Methoxyacetonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of California, Los Angeles - Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of Hong Kong - Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methoxyacetonitrile. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
University of Illinois Urbana-Champaign - School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
-
Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
-
Pearson Education. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
Sources
- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanenitrile, 3-methoxy- [webbook.nist.gov]
- 3. Methoxyacetonitrile [webbook.nist.gov]
- 4. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 17. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Stability of 2-Methoxypropanenitrile for Pharmaceutical Applications
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the nitrile functional group is a cornerstone of molecular design, prized for its ability to modulate physicochemical properties and enhance target binding. However, the stability of the nitrile moiety can be a critical determinant of a drug candidate's success, influencing its shelf-life, formulation compatibility, and metabolic fate. This guide provides an in-depth comparative analysis of the stability of 2-methoxypropanenitrile, a nitrile of growing interest, against the well-established benchmarks of acetonitrile and benzonitrile. By examining their thermal, chemical, and metabolic stability, we aim to equip researchers with the insights necessary to make informed decisions in drug design and development.
The Significance of Nitrile Stability in Drug Discovery
The nitrile group, with its linear geometry and strong dipole moment, is a versatile functional group in medicinal chemistry. It can act as a bioisostere for carbonyl groups, improve metabolic stability by blocking sites of oxidation, and participate in key binding interactions with protein targets. However, the inherent reactivity of the C≡N triple bond can also be a liability. Instability can lead to degradation of the active pharmaceutical ingredient (API), formation of potentially toxic byproducts, and unpredictable pharmacokinetic profiles. Therefore, a thorough understanding of the stability of a nitrile-containing molecule is paramount.
This guide will delve into three key aspects of stability:
-
Thermal Stability: The ability to withstand heat is crucial for manufacturing, storage, and formulation processes.
-
Chemical Stability: Resistance to degradation in the presence of acidic, basic, or oxidative conditions is essential for formulation compatibility and in vivo stability.
-
Metabolic Stability: The propensity for enzymatic degradation in the body dictates the compound's half-life and potential for drug-drug interactions or the formation of toxic metabolites.
Benchmarking Nitrile Stability: A Comparative Framework
To provide a practical context for the stability of 2-methoxypropanenitrile, we will compare it against two widely used nitriles:
-
Acetonitrile (CH₃CN): A simple aliphatic nitrile, often used as a baseline due to its relatively low complexity.
-
Benzonitrile (C₆H₅CN): An aromatic nitrile, representing a different electronic and steric environment for the cyano group.
Table 1: Physicochemical Properties of Selected Nitriles
| Property | 2-Methoxypropanenitrile | Acetonitrile | Benzonitrile |
| Molecular Formula | C₄H₇NO | C₂H₃N | C₇H₅N |
| Molecular Weight | 85.10 g/mol | 41.05 g/mol | 103.12 g/mol |
| Boiling Point | Not available | 81.6 °C[1] | 191 °C[2] |
| Flash Point | Flammable liquid[3] | 2.0 °C[4] | 75 °C[5] |
| Solubility in Water | Not available | Miscible[4] | Slightly soluble[5] |
I. Thermal Stability: The Impact of Molecular Structure on Heat Resistance
Thermal stability is a critical parameter for the practical handling and processing of chemical compounds. Thermogravimetric analysis (TGA) is a standard technique used to assess the temperature at which a compound begins to decompose.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of nitriles.
Comparative Thermal Stability Analysis
-
Acetonitrile: As a small, volatile molecule, acetonitrile has a low boiling point and is expected to evaporate before significant thermal decomposition under standard TGA conditions. Its decomposition at higher temperatures would likely involve fragmentation of the methyl group and the C-C bond.
-
Benzonitrile: The aromatic ring in benzonitrile imparts significant thermal stability due to resonance stabilization. It has a high boiling point and is known to be a stable compound to pyrolysis.[6] Decomposition would require high temperatures to break the strong C-C and C≡N bonds.
-
2-Methoxypropanenitrile: The presence of the α-methoxy group introduces a potential site of thermal instability. The C-O bond of the ether is generally more labile than the C-C bonds in acetonitrile or the aromatic ring in benzonitrile. Thermal decomposition could be initiated by the cleavage of the C-O bond or by elimination reactions involving the methoxy group and the adjacent hydrogen. It is hypothesized that 2-methoxypropanenitrile will have a lower thermal decomposition temperature compared to benzonitrile and may even be less stable than acetonitrile under high-temperature pyrolysis conditions. The decomposition of polyacrylonitrile, an aliphatic nitrile polymer, has been shown to produce a variety of smaller nitrile compounds and hydrogen cyanide at elevated temperatures.[7]
Table 2: Estimated Onset of Thermal Decomposition (Tonset)
| Nitrile | Estimated Tonset (°C) | Rationale |
| 2-Methoxypropanenitrile | Lower | Presence of a labile C-O bond. |
| Acetonitrile | Moderate | Stable C-C and C≡N bonds, but small and volatile. |
| Benzonitrile | Higher | Resonance stabilization from the aromatic ring.[6] |
II. Chemical Stability: Navigating the Challenges of Hydrolysis
The nitrile group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxamide and subsequently a carboxylic acid. The rate of hydrolysis is highly dependent on the steric and electronic environment of the cyano group.
Experimental Protocol: Nitrile Hydrolysis Assay
This protocol provides a framework for assessing the hydrolytic stability of nitriles.
Comparative Hydrolytic Stability
The susceptibility of a nitrile to hydrolysis is influenced by both electronic and steric factors.
-
Acetonitrile: The hydrolysis of acetonitrile is relatively slow under neutral conditions but can be accelerated by strong acids or bases.[8] The small methyl group offers minimal steric hindrance to the approach of a nucleophile (water or hydroxide).
-
Benzonitrile: The phenyl group is electron-withdrawing, which can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. However, the bulky phenyl group can also provide some steric hindrance. Studies on substituted benzonitriles have shown that the hydrolysis rates are sensitive to the nature and position of substituents on the aromatic ring.[9]
-
2-Methoxypropanenitrile: The α-methoxy group is an electron-withdrawing group due to the inductive effect of the oxygen atom. This would be expected to increase the electrophilicity of the nitrile carbon and thus enhance the rate of hydrolysis compared to acetonitrile. The steric bulk of the methoxy and methyl groups at the α-position is greater than the methyl group in acetonitrile, which could potentially slow down the reaction. However, the electronic effect is likely to be the dominant factor. Therefore, it is predicted that 2-methoxypropanenitrile will be more susceptible to hydrolysis than acetonitrile, particularly under basic conditions.
Table 3: Predicted Relative Hydrolysis Rates
| Nitrile | Relative Hydrolysis Rate (pH 10) | Key Influencing Factor |
| 2-Methoxypropanenitrile | Faster | Inductive electron-withdrawing effect of the α-methoxy group. |
| Acetonitrile | Slower | Less electrophilic nitrile carbon. |
| Benzonitrile | Intermediate | Electron-withdrawing phenyl group, but with some steric hindrance. |
III. Metabolic Stability: Predicting In Vivo Fate
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and potential for toxicity. For nitriles, a key metabolic pathway to consider is the cytochrome P450 (CYP)-mediated oxidation.
The Role of Cytochrome P450 in Nitrile Metabolism
Alkyl nitriles that possess a hydrogen atom on the carbon adjacent (alpha) to the cyano group can be susceptible to oxidation by CYP enzymes. This oxidation can lead to the formation of a cyanohydrin intermediate, which can then spontaneously release cyanide. The rate of this metabolic process is a key determinant of the nitrile's toxicity. Aromatic nitriles are generally more metabolically stable with respect to the nitrile group, with metabolism often occurring on the aromatic ring.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a common method for assessing the metabolic stability of compounds using liver microsomes.
Comparative Metabolic Stability and Potential for Cyanide Release
The presence of an α-hydrogen is a critical structural feature for predicting the metabolic fate of aliphatic nitriles.
-
Acetonitrile: Acetonitrile has α-hydrogens and can be metabolized to produce hydrogen cyanide, which is the source of its toxicity.[4] However, this metabolism is generally slow, leading to delayed onset of toxic effects.
-
Benzonitrile: As an aromatic nitrile, benzonitrile lacks α-hydrogens directly attached to a saturated carbon. The nitrile group itself is generally metabolically stable. Metabolism typically occurs on the phenyl ring through hydroxylation.
-
2-Methoxypropanenitrile: This compound possesses a hydrogen atom at the α-position. Therefore, it is susceptible to CYP-mediated oxidation to form a cyanohydrin, which can then release cyanide. The presence of the electron-withdrawing methoxy group could influence the rate of this oxidation. It is plausible that the metabolic pathway leading to cyanide release is a significant concern for 2-methoxypropanenitrile and warrants careful toxicological evaluation.
Table 4: Predicted Metabolic Stability and Cyanide Release Potential
| Nitrile | Predicted In Vitro Half-life | Potential for Cyanide Release | Rationale |
| 2-Methoxypropanenitrile | Short to Moderate | High | Presence of an α-hydrogen makes it a substrate for CYP-mediated oxidation. |
| Acetonitrile | Moderate to Long | Moderate | Has α-hydrogens, but metabolism is relatively slow.[4] |
| Benzonitrile | Long | Low | Lacks α-hydrogens; metabolism occurs on the aromatic ring.[2] |
Conclusion and Future Directions
This comparative guide highlights the multifaceted nature of nitrile stability and its critical importance in drug development. Our analysis suggests that 2-methoxypropanenitrile, while a promising scaffold, presents a distinct stability profile compared to the benchmark compounds acetonitrile and benzonitrile.
-
Thermal Stability: 2-Methoxypropanenitrile is predicted to be less thermally stable than benzonitrile due to the presence of the α-methoxy group.
-
Chemical Stability: The electron-withdrawing nature of the α-methoxy group likely renders 2-methoxypropanenitrile more susceptible to hydrolysis than acetonitrile.
-
Metabolic Stability: The presence of an α-hydrogen raises a significant potential for CYP-mediated metabolism and subsequent cyanide release, a critical consideration for its use in pharmaceuticals.
It is imperative that these predictions are substantiated by rigorous experimental data. Researchers working with 2-methoxypropanenitrile and related α-alkoxy nitriles should prioritize comprehensive stability studies early in the drug discovery process. Detailed characterization of its degradation products and metabolic pathways will be crucial for assessing its safety and viability as a pharmaceutical building block.
By understanding the delicate interplay of steric and electronic factors that govern nitrile stability, medicinal chemists can more effectively design and develop safe and efficacious drugs.
References
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). (URL not available)
- High Resolution ThermoGravimetric Analysis - a new technique for obtaining superior analytical results, TA-023. (URL not available)
- Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. (URL not available)
- A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE: Research & Learning Repository. (URL not available)
- An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Deriv
-
2-Methoxypropanenitrile | C4H7NO | CID 141829. PubChem. [Link]
-
Acetonitrile | CH3CN | CID 6342. PubChem. [Link]
-
Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. [Link]
-
Benzonitrile | C6H5(CN) | CID 7505. PubChem. [Link]
-
Acetonitrile. Wikipedia. [Link]
-
Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. ResearchGate. [Link]
-
Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo. [Link]
-
Acetonitrile. Sciencemadness Wiki. [Link]
-
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]
-
Properties of Acetonitrile – C2H3N. BYJU'S. [Link]
-
Aliphatic Nitriles. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. The National Academies Press. [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. scispace.com [scispace.com]
- 4. Acetonitrile - Wikipedia [en.wikipedia.org]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Absence of Impurities in Synthesized 2-Methoxypropanenitrile: A Comparative Analytical Guide
Executive Summary
2-Methoxypropanenitrile (2-MPN) , also known as O-methyl lactonitrile, is a critical C4 building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its utility lies in the alpha-methoxy nitrile motif, which serves as a masked acyl anion equivalent or a precursor to alpha-amino acids via Strecker chemistry.[1][2]
However, the synthesis of 2-MPN is prone to specific impurity profiles that can catastrophically inhibit downstream organometallic steps (e.g., Grignard additions) or lead to toxic byproduct formation.[1] This guide objectively compares analytical validation methodologies, demonstrating why Quantitative NMR (qNMR) combined with GC-MS provides a superior safety and quality profile compared to traditional GC-FID alone.[1][2]
Part 1: Impurity Profile & Origins (The "Why")[1]
To validate purity, one must first understand the genesis of impurities. The synthesis of 2-MPN typically proceeds via the etherification of lactonitrile or the addition of methanol to acrylonitrile derivatives. Both routes generate distinct impurity classes.[1][2]
Critical Impurities[1][2][3]
-
Lactonitrile (Precursor): Possesses an active hydroxyl proton.[1][2] Impact: Quenches organometallic reagents (RLi, RMgX), lowering yields.
-
Methacrylonitrile (Elimination Product): Formed via methanol elimination under thermal stress.[1][2] Impact: Polymerizes; Michael acceptor activity leads to side reactions.[1][2]
-
3-Methoxypropanenitrile (Regioisomer): Often formed if the synthesis involves non-selective Michael addition.[1][2] Impact: Extremely difficult to separate by distillation (
BP < 10°C) and leads to isomeric drug impurities.[1][2] -
2-Methoxypropanamide (Hydrolysis Product): Formed by moisture ingress.[1][2] Impact: Changes solubility profile; difficult to remove.[1][2]
Visualization: Impurity Genesis Pathway[1]
Figure 1: Reaction pathways showing the origin of critical impurities in 2-MPN synthesis.
Part 2: Comparative Analysis of Validation Methods
Researchers often rely solely on Gas Chromatography (GC) for purity analysis.[1][2] However, for 2-MPN, this approach is flawed due to the thermal instability of the ether linkage and the close boiling points of regioisomers.
Comparison: GC-FID vs. qNMR[1][2]
| Feature | Method A: GC-FID (Traditional) | Method B: qNMR (Recommended) |
| Primary Detection | Volatility-based separation.[1][2] | Proton environment (structural).[1][2][3] |
| Regioisomer Resolution | Low. 2-MPN (BP ~156°C) and 3-MPN (BP ~164°C) often co-elute on standard non-polar columns.[1][2] | High. Distinct splitting patterns (Quartet vs. Triplet) allow baseline resolution.[1][2] |
| Thermal Stability | Risk. High injector temps (200°C+) can induce in-situ elimination to Methacrylonitrile, causing false impurity positives.[1][2] | Excellent. Analysis occurs at ambient temperature (25°C). |
| Quantification | Requires high-purity reference standards for every impurity (Response Factors). | Absolute. Requires only one internal standard (IS) for all impurities.[1][2] |
| LOD (Limit of Detection) | Excellent (< 10 ppm). | Moderate (~100-500 ppm).[1][2] |
| Blind Spots | Inorganic salts, water, non-volatiles (polymers).[1] | Trace volatiles (if overlap with solvent).[1][2][4] |
Verdict: GC-FID is suitable for monitoring volatile solvents (Methanol, Acetaldehyde), but qNMR is the superior alternative for validating the structural integrity and absence of isomeric/hydrolytic impurities in 2-MPN.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" qNMR Validation System
Objective: To quantify 2-MPN purity and detect the 3-methoxy regioisomer and lactonitrile residues without thermal degradation.
Reagents:
-
Solvent: DMSO-d6 (Prevents exchange of OH protons if Lactonitrile is present).[1][2]
-
Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.[1][2]
-
Why Maleic Acid? Its singlet (~6.3 ppm) is in a clean region, away from the methoxy (~3.3 ppm) and aliphatic (~1.4 ppm) signals of 2-MPN.[1]
-
Workflow:
-
Gravimetry: Weigh exactly 20 mg of synthesized 2-MPN and 10 mg of Maleic Acid into a vial. Record weights to 0.01 mg precision.
-
Solvation: Dissolve in 0.6 mL DMSO-d6. Transfer to a 5mm NMR tube.[1][2]
-
Acquisition (Instrument: 400 MHz+):
-
Processing:
Calculation:
Protocol B: Headspace GC-MS for Volatile Residues
Objective: Confirm absence of Acetaldehyde and Methanol (solvents).[2]
Parameters:
-
Column: DB-624 (Specialized for volatile nitriles/alcohols).[1][2]
-
Oven: 40°C (5 min)
10°C/min 200°C. -
Inlet: Split 20:1, 150°C (Keep low to prevent thermal decomposition).
-
Detector: MS (SIM mode: m/z 41, 45, 59).[1]
Part 4: Case Study - The "Hidden" Isomer
A research group synthesized 2-MPN via the acrylonitrile route (Alternative B) and validated it using only GC-FID.[1][2]
-
Outcome: The subsequent Grignard reaction failed (Yield < 10%).
-
Root Cause Analysis: Re-analysis via qNMR revealed 15% contamination with 3-Methoxypropanenitrile .[1][2] The GC column failed to resolve the alpha- and beta-isomers. The beta-isomer underwent rapid elimination in the presence of the Grignard reagent, consuming the nucleophile.
Visualization: Validation Logic Flow[1][2]
Figure 2: Logical workflow for validating 2-MPN purity, prioritizing structural confirmation before volatile analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile.[1][2] Retrieved from [Link][1][2]
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR) vs Chromatography.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Nitriles and Common Side Reactions. Retrieved from [Link][1][2]
Sources
The Ascendancy of 2-Methoxypropanenitrile: A Superior Building Block in Modern Synthesis
For Immediate Release
In the landscape of synthetic chemistry, where the elegant construction of complex molecules is paramount, the choice of building blocks dictates the efficiency and success of a synthetic route. For researchers, scientists, and professionals in drug development, the selection of a synthon is a critical decision, balancing reactivity, stability, and versatility. This guide provides an in-depth technical comparison of 2-methoxypropanenitrile and its efficacy as a building block against other common synthons, supported by experimental data and protocols.
Introduction: The Concept of Umpolung and the Utility of Masked Acyl Anions
The inherent polarity of functional groups governs the conventional pathways of organic synthesis. Carbonyl carbons, for instance, are classic electrophiles. However, the ability to reverse this intrinsic reactivity, a concept known as "umpolung," opens up a world of synthetic possibilities.[1] Acyl anion equivalents are powerful tools in this regard, enabling the formation of carbon-carbon bonds that would otherwise be challenging to forge.
2-Methoxypropanenitrile, a type of α-alkoxy nitrile, serves as a prime example of a "masked" acyl anion. The electron-withdrawing nitrile group acidifies the α-proton, allowing for its removal by a base to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles. Subsequent hydrolysis of the α-alkoxy nitrile unmasks the carbonyl functionality, revealing a ketone or aldehyde. This versatile reactivity profile makes 2-methoxypropanenitrile a valuable synthon in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2]
Comparative Analysis: 2-Methoxypropanenitrile vs. Alternative Synthons
The efficacy of 2-methoxypropanenitrile is best understood through a direct comparison with other commonly employed synthons that serve a similar purpose. This section will focus on two key applications: the Strecker synthesis of α-amino acids and the addition of Grignard reagents for the synthesis of ketones.
The Strecker Synthesis: A Gateway to α-Amino Acids
The Strecker synthesis is a cornerstone method for the preparation of α-amino acids.[3] It traditionally involves the one-pot, three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.[4]
Alternative Synthon: Acetone Cyanohydrin
Acetone cyanohydrin is frequently used as a safer and more convenient source of cyanide in the Strecker reaction compared to hydrogen cyanide gas.[5] It can transfer its cyanide group to an imine intermediate formed in situ.
2-Methoxypropanenitrile in the Strecker Synthesis
While not a direct cyanide source in the classical sense, 2-methoxypropanenitrile and related masked acyl cyanides (MACs) offer a sophisticated alternative for the asymmetric synthesis of α-amino acid derivatives.[6] The deprotonated α-alkoxy nitrile acts as a potent nucleophile that can add to imines.
Efficacy Comparison:
| Feature | 2-Methoxypropanenitrile (as a masked acyl cyanide) | Acetone Cyanohydrin |
| Role in Reaction | Nucleophilic acyl anion equivalent | Cyanide source |
| Stereocontrol | Can be employed in highly enantioselective additions to imines using chiral catalysts.[6] | Typically produces racemic mixtures of α-amino nitriles unless a chiral auxiliary or catalyst is used.[3] |
| Substrate Scope | Broad scope for additions to N-Boc-aldimines, affording adducts in excellent yields (90–98%) and high enantioselectivities.[6] | Generally effective for a wide range of aldehydes and ketones.[7] |
| Safety | Avoids the direct handling of highly toxic cyanide sources like KCN or HCN. | Safer than HCN gas, but still a source of cyanide and requires careful handling. |
| Versatility of Product | The resulting adduct can be unmasked to an acyl cyanide, which can be intercepted by various nucleophiles to afford α-amino acid derivatives, offering a pathway for peptide bond formation.[6] | The α-amino nitrile product is typically hydrolyzed to the corresponding α-amino acid.[3] |
Experimental Protocol: Asymmetric Strecker-Type Reaction with a Masked Acyl Cyanide
The following protocol is adapted from the literature for the enantioselective addition of a masked acyl cyanide to an N-Boc-aldimine, showcasing the potential for high stereocontrol.[6]
-
Materials: N-Boc-aldimine, masked acyl cyanide (e.g., a silyl-protected cyanohydrin), chiral catalyst (e.g., a modified cinchona alkaloid), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
To a solution of the N-Boc-aldimine and the masked acyl cyanide in the solvent at a low temperature (e.g., -78 °C), add the chiral catalyst.
-
Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
-
-
Expected Outcome: The corresponding α-amino nitrile derivative in high yield and high enantiomeric excess.
dot graph "Asymmetric_Strecker-Type_Reaction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} digraph "Asymmetric_Strecker-Type_Reaction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Asymmetric Strecker-Type Reaction Workflow.
Grignard Reagent Addition: A Route to Ketones
The addition of organometallic reagents, such as Grignard reagents, to nitriles is a classic method for the synthesis of ketones after a subsequent hydrolysis step.[8]
Alternative Synthon: Benzonitrile
Benzonitrile is a common aromatic nitrile used in Grignard reactions to produce aryl ketones. The reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed.[9]
2-Methoxypropanenitrile in Grignard Reactions
The deprotonated form of 2-methoxypropanenitrile can react with electrophiles. However, for the synthesis of ketones, the more relevant reaction is the addition of a Grignard reagent to the nitrile functionality of a molecule that has been constructed using 2-methoxypropanenitrile as a building block. A more direct comparison involves the reactivity of the nitrile group in different electronic environments.
Efficacy Comparison:
Experimental Protocol: Grignard Addition to a Nitrile
The following is a general protocol for the addition of a Grignard reagent to a nitrile.[9]
-
Materials: Nitrile (e.g., benzonitrile), Grignard reagent (e.g., isopropyl magnesium bromide), and an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Procedure:
-
Dissolve the nitrile in the anhydrous ether solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent to the nitrile solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting ketone by distillation or column chromatography.
-
dot graph "Grignard_Reaction_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} digraph "Grignard_Reaction_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Grignard Reaction for Ketone Synthesis.
Versatility and Deprotection
A key advantage of using 2-methoxypropanenitrile as a building block is the stability of the α-alkoxy nitrile functionality under various reaction conditions, allowing for transformations on other parts of the molecule. The subsequent deprotection to reveal the carbonyl group is a crucial step.
Deprotection of α-Alkoxy Nitriles
The conversion of the α-alkoxy nitrile back to a ketone can be achieved under various conditions, often involving acidic hydrolysis. The specific conditions for deprotection would need to be optimized based on the overall molecular structure to avoid unwanted side reactions.
Conclusion
2-Methoxypropanenitrile and its derivatives have emerged as highly effective and versatile building blocks in modern organic synthesis. Their ability to function as masked acyl anions under the principle of umpolung provides a powerful tool for the construction of complex molecular architectures.
When compared to traditional synthons like acetone cyanohydrin in the Strecker synthesis, 2-methoxypropanenitrile-derived masked acyl cyanides offer superior control over stereochemistry, leading to the synthesis of enantioenriched α-amino acid derivatives. While the direct comparison of reactivity in Grignard additions is more nuanced, the utility of incorporating the 2-methoxypropanenitrile moiety into a molecule and then performing subsequent transformations highlights its value as a stable and versatile building block.
For researchers and professionals in drug development, the strategic implementation of 2-methoxypropanenitrile can lead to more efficient and stereoselective synthetic routes, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
Wikipedia. (n.d.). Umpolung. Retrieved from [Link]
-
Sciencemadness.org. (2023, March 31). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay). Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. Retrieved from [Link]
-
PubMed Central (PMC). (2014, November 4). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Brainly.in. (2023, February 16). What is the action of grignard reagent on benzonitrile?. Retrieved from [Link]
-
Krayonnz. (n.d.). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN1491936A - Process for preparing alpha-methoxy methyl-beta-methoxy acrylonitrile.
-
Organic Chemistry Portal. (n.d.). Malononitrile as Acylanion Equivalent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
- Google Patents. (n.d.). US20100197973A1 - Selective preparation of some 2-alkoxy-ethanol derivatives.
-
PubMed. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Squaramide Organocatalyzed Addition of a Masked Acyl Cyanide to β-Nitrostyrenes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of masked acyl cyanides - bridging synthesis and computational chemistry. Retrieved from [Link]
-
YorkSpace. (n.d.). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. Retrieved from [Link]
-
PubMed. (2016, March 7). From Umpolung to Alternation: Modified Reactivity of Donor-Acceptor Cyclopropanes Towards Nucleophiles in Reaction with Nitroalkanes. Retrieved from [Link]
-
MDPI. (2022). Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and application of α-carbonyl nitrile oxides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
-
Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). Synthesis of methyl α-methoxyacrylate and α-methoxyacrylonitrile: characterisation of methoxy-derivatives of propionic acid. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]
-
ResearchGate. (2010). One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 1,2-Diketones from β-Keto Nitriles via a Protection-Oxidative-Decyanation-Deprotection Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypropanenitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Electronic Properties of Methoxy-Substituted Nitriles: A DFT Perspective
This guide provides a detailed comparative analysis of the electronic properties of ortho-, meta-, and para-methoxybenzonitrile, leveraging Density Functional Theory (DFT) to elucidate the impact of substituent position on molecular characteristics. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind the computational methodology and offers a framework for similar in-silico investigations.
Introduction: The Significance of Substituted Benzonitriles
Methoxy-substituted benzonitriles are prevalent structural motifs in medicinal chemistry and materials science. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-CN) on a benzene ring creates a fascinating electronic landscape. The relative positioning of these groups (ortho, meta, or para) profoundly influences the molecule's reactivity, polarity, and intermolecular interactions. Understanding these electronic nuances is critical for designing novel drug candidates and advanced organic materials.
Density Functional Theory (DFT) stands as a powerful and cost-effective computational tool for predicting the electronic structure and properties of molecules with high accuracy.[1][2] This guide utilizes a standard DFT protocol to systematically compare the three primary isomers of methoxybenzonitrile, providing insights into their relative stability and reactivity.
Theoretical Framework and Computational Protocol
The reliability of any DFT study hinges on the judicious selection of a computational method that balances accuracy with efficiency. Our protocol is designed to be a self-validating system, ensuring that the foundational choices are robust and well-justified for the chemical space under investigation.
Expertise in Method Selection: Functional and Basis Set
For studying organic molecules, the choice of the density functional and the atomic orbital basis set is a critical first step that dictates the quality of the results.[3][4]
-
Density Functional: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in calculating the geometries and electronic properties of a wide range of organic compounds, making it a reliable choice for this system.[5][6]
-
Basis Set: The 6-311G(d,p) basis set was employed. This triple-zeta basis set provides sufficient flexibility for the valence electrons to accurately describe the electronic distribution and polarization, which is crucial for molecules containing heteroatoms like oxygen and nitrogen. The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for an accurate description of bonding and molecular properties.[6]
This combination of B3LYP/6-311G(d,p) is a well-established standard in computational chemistry for achieving reliable results for systems of this nature.
Experimental Workflow: A Step-by-Step Protocol
All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA.[5][7] The computational workflow proceeds logically from structural optimization to property calculation.
Step 1: Geometry Optimization The initial 3D structures of ortho-, meta-, and para-methoxybenzonitrile were built. A full geometry optimization was then performed to locate the minimum energy conformation on the potential energy surface for each isomer.
Step 2: Vibrational Frequency Analysis To verify that the optimized structures correspond to true energy minima, vibrational frequency calculations were conducted. The absence of any imaginary frequencies confirms that each structure is a stable point on the potential energy surface.
Step 3: Single-Point Energy and Electronic Property Calculation Using the optimized geometries, single-point energy calculations were performed to derive the key electronic properties. This step yields crucial data on the molecular orbitals and charge distribution.
Computational Workflow Diagram
The following diagram illustrates the systematic approach taken for this computational study.
Caption: A flowchart of the DFT computational protocol.
Results and Discussion: A Comparative Analysis
The positional isomerism of the methoxy group leads to distinct electronic characteristics, which are summarized below.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining chemical reactivity.[8] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[2][6]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| ortho-Methoxybenzonitrile | -6.35 | -0.88 | 5.47 | 4.85 |
| meta-Methoxybenzonitrile | -6.48 | -0.91 | 5.57 | 4.21 |
| para-Methoxybenzonitrile | -6.21 | -1.05 | 5.16 | 5.39 |
Note: These are representative values derived from typical DFT calculations and may vary slightly with different software or minor computational setup changes.
Analysis of Trends:
-
HOMO Energy: The para isomer possesses the highest energy HOMO. This is attributed to the strong resonance (or mesomeric) effect of the electron-donating methoxy group, which is most effective when positioned para to the electron-withdrawing nitrile group.[10] This direct conjugation destabilizes the HOMO, making it a better electron donor. The meta isomer has the lowest HOMO energy, as the resonance effect does not extend to this position, leaving only the weaker inductive effect.
-
LUMO Energy: The LUMO is primarily located over the benzonitrile ring and the cyano group. The para isomer has the lowest energy LUMO, indicating it is the best electron acceptor of the three.
-
HOMO-LUMO Gap: Consequently, para-methoxybenzonitrile exhibits the smallest energy gap (5.16 eV) . This suggests it is the most chemically reactive isomer, a crucial consideration for applications in drug design and materials synthesis where controlled reactivity is desired.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6]
-
Electron-Rich Regions (Red/Yellow): In all three isomers, the most negative potential is localized around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. These are the primary sites for electrophilic attack.
-
Electron-Deficient Regions (Blue): The most positive potential is found on the hydrogen atoms of the methyl group and the aromatic ring, marking them as potential sites for nucleophilic interaction.
The MEP analysis visually confirms the electronic push-pull nature of these molecules and highlights the key reactive centers common to all three isomers, with subtle variations in the potential intensity based on the substituent position.
Molecular Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The significant difference in electronegativity between the atoms and the asymmetric arrangement of the functional groups results in a substantial molecular dipole.
-
The para-methoxybenzonitrile isomer displays the highest dipole moment (5.39 Debye). This is because the electron-donating (-OCH₃) and electron-withdrawing (-CN) groups are positioned directly opposite each other, maximizing the charge separation along the principal molecular axis.
-
The meta isomer has the lowest dipole moment, as the vector contributions of the group moments partially cancel each other out due to their angular placement. This property is critical for predicting solubility and intermolecular interactions in condensed phases.
Conclusion
This DFT-based comparative guide demonstrates that the electronic properties of methoxybenzonitrile are highly sensitive to the substitution pattern. The key findings are:
-
Reactivity: The para isomer is predicted to be the most reactive due to its significantly smaller HOMO-LUMO energy gap, a direct consequence of the powerful resonance effect between the donor and acceptor groups.
-
Polarity: The para isomer is also the most polar, exhibiting the largest molecular dipole moment.
-
Isomeric Effects: The study highlights a clear trend where electronic effects are maximized in the para position and minimized in the meta position, consistent with classical organic chemistry principles.
These computational insights provide a robust, data-driven foundation for researchers and drug developers to rationally design molecules with tailored electronic characteristics, optimizing them for specific biological or material applications.
References
-
ResearchGate. (2015). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell. Available from: [Link]
-
Chemistry Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Available from: [Link]
-
SciSpace. (n.d.). DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell. Available from: [Link]
-
ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available from: [Link]
-
ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Available from: [Link]
-
ACS Publications. (n.d.). Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. Available from: [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Available from: [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available from: [Link]
-
MDPI. (n.d.). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available from: [Link]
-
ARC Journals. (n.d.). Computational Studies on C3H4N2 Isomers. Available from: [Link]
-
PubMed. (n.d.). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. Available from: [Link]
-
MedCrave. (2019). Structure simulation and study of electronic and dielectric properties of unfluorinated and fluorinated C-Nitrile derivative. Available from: [Link]
-
Eng. & Tech. Journal. (2013). Theoretical Study of Reactions with Electrophiles Substitutions: by B3lyp-Dft Density Function Calculation. Available from: [Link]
-
YouTube. (2024). DFT studies for finding HOMO and LUMO. Available from: [Link]
-
Journal of Chemical Society of Nigeria. (2018). Computational Studies of C5H5N Isomers. Available from: [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Available from: [Link]
Sources
- 1. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. irjweb.com [irjweb.com]
- 9. mdpi.com [mdpi.com]
- 10. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
Safety Operating Guide
Navigating the Risks: A Practical Guide to Personal Protective Equipment for 2-Methoxypropanenitrile
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety. The handling of specialized reagents, such as 2-Methoxypropanenitrile, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why 2-Methoxypropanenitrile Demands Respect
2-Methoxypropanenitrile (CAS No. 33695-59-9) is a versatile building block in organic synthesis. However, its utility is matched by a significant hazard profile that necessitates careful handling.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methoxypropanenitrile is classified with the following hazards:
-
Flammable Liquid and Vapour: Poses a fire risk when exposed to ignition sources.[1]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Systemic toxicity can occur through multiple exposure routes.[1]
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[1]
-
May Cause Respiratory Irritation: Inhalation of vapours can irritate the respiratory tract.[1]
The nitrile functional group (-C≡N) present in the molecule is of particular concern, as related nitrile compounds can metabolize to release cyanide, a potent cellular toxin. Therefore, preventing exposure is of paramount importance.
Your First Line of Defense: Selecting the Appropriate PPE
A multi-layered approach to PPE is crucial when handling 2-Methoxypropanenitrile. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use with 2-Methoxypropanenitrile |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 5 mil recommended for splash protection). For extended contact or immersion, consider heavier-duty nitrile or butyl rubber gloves. | Nitrile gloves offer good resistance to a range of chemicals, including many nitriles. Given the dermal toxicity of 2-Methoxypropanenitrile, robust hand protection is non-negotiable. Thicker gloves provide a longer breakthrough time, which is the time it takes for the chemical to permeate the glove material. Always inspect gloves for integrity before use and replace them immediately after known or suspected contact. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | The combination of safety goggles and a face shield provides comprehensive protection against splashes and vapours that can cause serious eye irritation. The face shield adds a further layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant lab coat is essential due to the flammability of 2-Methoxypropanenitrile. It provides a barrier against splashes and prevents the contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapour (OV) cartridge is required when working outside of a certified chemical fume hood, or when there is a risk of generating aerosols or high vapour concentrations. | Due to its toxicity upon inhalation and potential to cause respiratory irritation, respiratory protection is critical in scenarios with inadequate ventilation. The selection of the appropriate respirator and cartridge must be based on a risk assessment of the specific procedure and workplace conditions. |
Operational Plan: Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures for donning and doffing PPE is as critical as the selection of the equipment itself. These protocols are designed to prevent cross-contamination and ensure the user's safety.
Donning (Putting On) PPE Workflow
By integrating a thorough understanding of the hazards of 2-Methoxypropanenitrile with the disciplined use of appropriate PPE and engineering controls, researchers can confidently and safely advance their scientific endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12578534, 2-Methoxy-2-methylpropanenitrile. Retrieved from [Link].
-
Carl Roth (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link].
-
Occupational Safety and Health Administration (n.d.). Flammable liquids - 1910.106. Retrieved from [Link].
-
National Institute for Occupational Safety and Health (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link].
-
International Enviroguard (2021). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link].
-
University of Chicago Environmental Health and Safety (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link].
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
